3,3,5,5-tetramethylhexanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1135681-77-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3,3,5,5-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-10(4,5)6-8(11)12/h6-7H2,1-5H3,(H,11,12) |
InChI Key |
WRPPDRMFGQJMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3,3,5,5-Tetramethylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 3,3,5,5-tetramethylhexanoic acid, a sterically hindered carboxylic acid. Due to the limited availability of direct literature on the synthesis of this specific compound, this document outlines plausible and robust synthetic strategies based on well-established chemical principles for structurally related molecules. The proposed methods are designed to be practical for laboratory- and pilot-scale production.
Proposed Synthetic Routes
Two primary synthetic pathways are proposed for the efficient synthesis of this compound:
-
Route 1: Grignard Carboxylation of a Neopentyl-type Halide. This classic and versatile method involves the formation of a Grignard reagent from a suitable alkyl halide followed by its reaction with carbon dioxide.
-
Route 2: Oxidation of 3,3,5,5-Tetramethylhexan-1-ol. This approach relies on the oxidation of the corresponding primary alcohol, a common strategy for carboxylic acid synthesis.
The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.
Data Presentation
As no specific experimental data for the synthesis of this compound has been published, the following tables provide representative data for analogous transformations involving sterically hindered substrates. These values serve as a benchmark for what can be expected when undertaking the proposed syntheses.
Table 1: Representative Yields for Grignard Carboxylation of Hindered Alkyl Halides
| Alkyl Halide Precursor | Grignard Reagent | Carboxylation Product | Reported Yield (%) |
| 1-Bromo-2,2-dimethylpropane | Neopentylmagnesium bromide | 3,3-Dimethylbutanoic acid | 75-85 |
| 1-Chloro-2,2,4-trimethylpentane | 2,2,4-Trimethylpentylmagnesium chloride | 3,3,5-Trimethylhexanoic acid | 70-80 |
| Proposed: 1-Chloro-2,2,4,4-tetramethylpentane | 2,2,4,4-Tetramethylpentylmagnesium chloride | This compound | Estimated: 65-75 |
Table 2: Representative Yields for Oxidation of Hindered Primary Alcohols
| Primary Alcohol | Oxidizing Agent | Carboxylic Acid Product | Reported Yield (%) |
| 2,2-Dimethylpropan-1-ol | Jones Reagent (CrO₃/H₂SO₄) | 2,2-Dimethylpropanoic acid (Pivalic acid) | 80-90 |
| 3,5,5-Trimethylhexan-1-ol | Potassium Permanganate (KMnO₄) | 3,5,5-Trimethylhexanoic acid | 70-80 |
| Proposed: 3,3,5,5-Tetramethylhexan-1-ol | Jones Reagent or TEMPO/NaOCl | This compound | Estimated: 75-85 |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthetic routes.
Route 1: Grignard Carboxylation of 1-Chloro-2,2,4,4-tetramethylpentane
This protocol is based on standard procedures for Grignard reagent formation and carboxylation.
Step 1: Formation of 2,2,4,4-Tetramethylpentylmagnesium chloride
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
1-Chloro-2,2,4,4-tetramethylpentane (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
The magnesium turnings and the iodine crystal are placed in the flask.
-
A small portion of a solution of 1-chloro-2,2,4,4-tetramethylpentane in anhydrous ether/THF is added from the dropping funnel.
-
The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.
-
Once the reaction has started, the remaining solution of the alkyl chloride is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Step 2: Carboxylation
-
Apparatus Setup: The reaction mixture containing the Grignard reagent is cooled in an ice-salt bath.
-
Reagents:
-
Dry ice (solid carbon dioxide, large excess)
-
-
Procedure:
-
The Grignard solution is slowly poured onto a large excess of crushed dry ice with vigorous stirring. Alternatively, dry carbon dioxide gas can be bubbled through the solution.
-
The mixture is stirred until it reaches room temperature and the excess dry ice has sublimated.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of cold dilute hydrochloric acid (e.g., 3 M HCl) to dissolve the magnesium salts.
-
The aqueous layer is separated and extracted with diethyl ether or another suitable organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization.
-
Route 2: Oxidation of 3,3,5,5-Tetramethylhexan-1-ol
This protocol describes a robust oxidation method suitable for a sterically hindered primary alcohol.
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.
-
Reagents:
-
3,3,5,5-Tetramethylhexan-1-ol (1.0 equivalent)
-
Acetone (as solvent)
-
Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water)
-
-
Procedure:
-
The 3,3,5,5-tetramethylhexan-1-ol is dissolved in acetone in the reaction flask and cooled in an ice bath.
-
Jones reagent is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
-
Work-up and Purification:
-
The excess oxidizing agent is quenched by the addition of isopropanol until the orange color is no longer present.
-
The mixture is filtered to remove the chromium salts, and the filtrate is concentrated under reduced pressure to remove the acetone.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude this compound is purified by vacuum distillation or recrystallization.
-
Visualizations
The following diagrams illustrate the proposed synthetic pathways.
Caption: Proposed Synthesis of this compound via Grignard Carboxylation.
An In-depth Technical Guide on the Solubility of 3,3,5,5-Tetramethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3,3,5,5-tetramethylhexanoic acid. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on neodecanoic acid, a commercially available mixture of branched-chain C10 carboxylic acids that includes tetramethylhexanoic acid isomers. This information serves as a valuable surrogate for understanding the physicochemical properties of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | PubChem[1] |
| Molecular Weight | 172.26 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1135681-77-4 | PubChem[1] |
| Predicted logP | 3.2 | PubChem[1] |
The predicted octanol-water partition coefficient (logP) of 3.2 suggests that this compound is a lipophilic compound with low solubility in water.[1]
Solubility Data
Qualitative Solubility of this compound Isomers and Related Compounds
| Solvent Class | Solubility Profile | Source |
| Water | Sparingly soluble / Insoluble | Caloong Chemical[2], CymitQuimica[3], Guidechem[4], Ataman Kimya[5] |
| Organic Solvents | Soluble / Miscible | Caloong Chemical[2], CymitQuimica[3], Guidechem[4] |
| (e.g., Alcohols, Ethers, Ketones, Hydrocarbons) |
Quantitative Solubility of Neodecanoic Acid (Mixture of Isomers)
Neodecanoic acid is a mixture of branched C10 carboxylic acids, and its solubility data can provide a reasonable approximation for this compound.
| Solvent | Temperature (°C) | Solubility | Source |
| Water | 25 | 0.025 g/100 mL (very poor) | Guidechem[4] |
| Water | Not Specified | 0.36 g/L | FooDB[6] |
| Organic Solvents | Not Specified | Soluble | Caloong Chemical[2], CymitQuimica[3], Guidechem[4] |
| (e.g., Ethanol, Acetone) |
Experimental Protocols
Specific experimental protocols for determining the solubility of this compound have not been identified in the literature. However, a general methodology for determining the solubility of a sparingly water-soluble carboxylic acid can be outlined as follows.
General Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of the carboxylic acid is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
-
Sampling and Analysis: A known volume of the clear, saturated aqueous phase is carefully removed. The concentration of the dissolved carboxylic acid is then determined using an appropriate analytical technique, such as:
-
Titration: The aqueous solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Chromatography (HPLC or GC): The aqueous sample is analyzed by high-performance liquid chromatography or gas chromatography to determine the concentration of the acid.
-
-
Calculation: The solubility is calculated from the concentration of the dissolved acid in the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.
Signaling Pathways and Biological Activity
There is currently no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its detailed biological activities.
Logical Relationships and Visualization
The following diagram illustrates the relationship between this compound, its isomeric mixture (neodecanoic acid), and their general solubility characteristics.
Caption: Relationship between this compound and neodecanoic acid solubility.
References
- 1. This compound | C10H20O2 | CID 93674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caloongchem.com [caloongchem.com]
- 3. CAS 26896-20-8: Neodecanoic acid | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. NEODECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. Showing Compound Neodecanoic acid (FDB007903) - FooDB [foodb.ca]
An In-depth Technical Guide to 3,3,5,5-Tetramethylhexanoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethylhexanoic acid is a highly branched, saturated carboxylic acid. As an isomer of neodecanoic acid, it belongs to a class of synthetic acids characterized by a quaternary alpha-carbon, which imparts significant steric hindrance. This structural feature is responsible for the exceptional thermal and hydrolytic stability of its derivatives, making them valuable in a variety of industrial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of this compound, with a focus on the historical context and key experimental methodologies.
Discovery and Historical Context: The Koch-Haaf Reaction
The discovery of this compound is intrinsically linked to the development of the Koch-Haaf reaction , a cornerstone of industrial organic synthesis for the production of tertiary carboxylic acids.[1][2][3] Prior to the mid-20th century, the synthesis of such highly branched carboxylic acids was challenging.
The breakthrough came in the 1950s when H. Koch and W. Haaf developed a method to produce tertiary carboxylic acids from olefins or alcohols, carbon monoxide, and a strong acid catalyst.[2][4] This reaction, now known as the Koch-Haaf reaction, proceeds through a carbocation intermediate, which is then carbonylated and subsequently hydrolyzed.[3] The use of formic acid as a source of carbon monoxide in this reaction is a common variation.[1]
Physicochemical Properties
Quantitative data for this compound is available from various chemical databases. The following table summarizes its key computed properties.
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 1135681-77-4 | [8] |
| Molecular Formula | C₁₀H₂₀O₂ | [8] |
| Molecular Weight | 172.26 g/mol | [8] |
| XLogP3 | 3.2 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 3 | [8] |
| Exact Mass | 172.146329876 Da | [8] |
| Topological Polar Surface Area | 37.3 Ų | [8] |
Synthesis Methodology: The Koch-Haaf Reaction
The primary route for the synthesis of this compound is the Koch-Haaf reaction. This process involves the reaction of an appropriate alkene or alcohol with carbon monoxide in the presence of a strong acid catalyst.
General Experimental Protocol (Inferred)
While a specific protocol for the synthesis of pure this compound is not detailed in publicly available literature, a general procedure based on the Koch-Haaf reaction for neodecanoic acid production can be described as follows:
Reactants:
-
Alkene/Alcohol Precursor: A suitable C9 alkene that can rearrange to form the stable tertiary carbocation leading to the desired product, such as a dimer of isobutylene.
-
Carbon Monoxide (CO): Typically used under pressure. Alternatively, formic acid can be used as a CO source in situ.
-
Catalyst: A strong acid such as sulfuric acid (H₂SO₄), often with a co-catalyst like boron trifluoride (BF₃).[1]
-
Water: For the final hydrolysis step.
Procedure:
-
Carbocation Formation: The alkene is protonated by the strong acid catalyst to form a carbocation. This carbocation will rearrange to the most stable tertiary carbocation.
-
Carbonylation: The reaction mixture is subjected to high pressure of carbon monoxide. The carbocation reacts with CO to form an acylium ion.
-
Hydrolysis: The acylium ion is then hydrolyzed by the addition of water to yield the final carboxylic acid.
-
Purification: The product is typically purified by distillation. Commercial neodecanoic acid is often a mixture of isomers.[7]
Spectroscopic Data
Detailed, experimentally verified NMR, IR, and mass spectra specifically for this compound are not widely published. However, based on its structure, the following spectral characteristics can be anticipated. For illustrative purposes, publicly available spectral data for the closely related isomer, 3,5,5-trimethylhexanoic acid , are referenced to provide a general expectation of the key signals.
-
¹H NMR: The spectrum would be characterized by sharp singlets for the methyl groups. The methylene protons would appear as multiplets. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbons, the methylene carbons, and the methyl carbons. The carbonyl carbon of the carboxylic acid would appear significantly downfield.
-
IR Spectroscopy: A strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid dimer would be expected around 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carbonyl group would be observed around 1700 cm⁻¹.[9][10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the alkyl chain.[11]
Visualizations
Logical Flow of Discovery and Synthesis
Caption: Logical flow from the discovery of the Koch-Haaf reaction to the synthesis of this compound.
Experimental Workflow for Koch-Haaf Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound via the Koch-Haaf reaction.
Applications and Future Outlook
The unique properties of this compound and other neodecanoic acids have led to their use in a variety of applications, primarily in the form of their derivatives. Metal salts, such as zinc neodecanoate, are used as catalysts, PVC stabilizers, and in paint driers. Esters of neodecanoic acids are employed as synthetic lubricants and plasticizers due to their excellent thermal stability.
For drug development professionals, the highly branched, lipophilic nature of the 3,3,5,5-tetramethylhexanoyl group could be of interest as a protecting group or as a moiety to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Further research into the biological activities of this specific isomer and its derivatives may reveal novel therapeutic applications.
References
- 1. Koch reaction - Wikipedia [en.wikipedia.org]
- 2. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW - Patent 3381886 [data.epo.org]
- 5. CN111328326A - New acid and preparation method thereof - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US3489779A - Purification of neo-carboxylic acids by treating with sulfuric acid and a phase-separating agent - Google Patents [patents.google.com]
- 8. This compound | C10H20O2 | CID 93674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]
- 10. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]
- 11. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]
Navigating the Safety Landscape of 3,3,5,5-Tetramethylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 3,3,5,5-Tetramethylhexanoic Acid and Its Surrogate
This compound belongs to the family of branched-chain carboxylic acids. While specific safety information for this compound is scarce, its structural isomer, 3,5,5-trimethylhexanoic acid, has undergone more extensive toxicological evaluation. This guide will leverage the available data on 3,5,5-trimethylhexanoic acid to infer the safety and handling requirements for this compound. It is crucial for users to handle this compound with the assumption that it possesses a similar hazard profile to its trimethyl analogue.
Physicochemical Properties
A summary of the known physicochemical properties for both this compound and its surrogate, 3,5,5-trimethylhexanoic acid, are presented below.
| Property | This compound | 3,5,5-Trimethylhexanoic Acid |
| CAS Number | 1135681-77-4[1] | 3302-10-1[2][3][4] |
| Molecular Formula | C10H20O2[1] | C9H18O2[5] |
| Molecular Weight | 172.26 g/mol [1] | 158.24 g/mol [5] |
| Appearance | Not specified | Colorless liquid[5] |
| Boiling Point | Not specified | 121 °C / 249.8 °F[6] |
| Solubility | Not specified | Sparingly soluble in water, miscible with organic solvents.[5] |
Hazard Identification and Classification
Based on the data for 3,5,5-trimethylhexanoic acid, the following GHS classifications are anticipated for this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[4][7] |
| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation.[4][7] |
| Acute toxicity, oral | Not classified | Harmful if swallowed.[3] |
Hazard Symbols:
Toxicological Data Summary (for 3,5,5-Trimethylhexanoic Acid)
The following table summarizes the key toxicological endpoints for 3,5,5-trimethylhexanoic acid.
| Endpoint | Species | Route | Value | Classification | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 3135 mg/kg body weight | Low toxicity | [8] |
| Skin Irritation | Rabbit | Dermal | Mild irritant | Irritant | [9] |
| Eye Irritation | Rabbit | Ocular | Strong irritant | Irritant | [9] |
| Genotoxicity (Ames Test) | S. typhimurium, E. coli | In vitro | Negative | Not genotoxic | [8] |
| Repeated Dose Toxicity (28-day study) | Rat | Oral | NOAEL: 50 mg/kg/day | Liver and kidneys are target organs | [8][9] |
| Reproductive/Developmental Toxicity | Rat | Oral | NOAEL: 1000 mg/kg/day | Not expected to be a reproductive or developmental toxicant | [9][10] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on best practices for handling irritant and potentially harmful chemicals, adapted from the safety data for 3,5,5-trimethylhexanoic acid.
Standard Handling Protocol
This workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Standard Laboratory Handling Workflow for this compound.
Emergency Response Protocol: Spills
This protocol details the steps to be taken in the event of a chemical spill.
Caption: Emergency Protocol for Chemical Spills.
First Aid Measures
The following diagram illustrates the appropriate first aid responses to exposure.
Caption: First Aid Procedures for Exposure to this compound.
Personal Protective Equipment (PPE)
Based on the irritant nature of 3,5,5-trimethylhexanoic acid, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]
-
Respiratory Protection: If working outside of a fume hood or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Stability and Reactivity
-
Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[2]
-
Conditions to Avoid: Incompatible materials, excess heat, strong oxidants.[2]
-
Incompatible Materials: Oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[2]
Broader Context: Toxicity of Branched-Chain Carboxylic Acids
Research into the toxicology of branched-chain carboxylic acids suggests that their biological effects can be influenced by their structure.[7][11][12] Some studies have explored the potential for developmental toxicity within this class of compounds, although this is often linked to specific structural features.[7][12] While 3,5,5-trimethylhexanoic acid is not expected to be a reproductive or developmental toxicant, the general principle of structure-activity relationships highlights the importance of cautious handling of all novel or under-tested branched-chain carboxylic acids.
Conclusion
While specific toxicological data for this compound remains limited, a conservative approach to safety and handling is warranted. By utilizing the comprehensive data available for the structural isomer, 3,5,5-trimethylhexanoic acid, as a surrogate, researchers and drug development professionals can implement robust safety protocols. Adherence to the handling procedures, PPE recommendations, and emergency preparedness plans outlined in this guide will help to minimize the risks associated with the use of this compound. As with any chemical with an incomplete toxicological profile, it is imperative to handle this compound with a high degree of caution.
References
- 1. This compound | C10H20O2 | CID 93674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bgrci.de [bgrci.de]
- 9. 3,5,5-Trimethylhexanoic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3,5,5-Tetramethylhexanoic Acid Derivatives and Analogs: Exploring Potential as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,3,5,5-tetramethylhexanoic acid, characterized by their unique sterically hindered structure featuring gem-dimethyl groups, represent a class of synthetic carboxylic acids with potential therapeutic applications. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to other branched-chain fatty acids suggests a plausible role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides a comprehensive overview of the core concepts, potential mechanisms of action, and relevant experimental methodologies for investigating the activity of this compound derivatives and analogs as PPAR agonists.
Introduction to this compound and its Analogs
This compound is a saturated fatty acid with a distinctive molecular architecture.[1] The presence of gem-dimethyl groups at both the 3- and 5-positions creates a sterically demanding structure that can influence its physicochemical properties and biological interactions. In drug discovery, the incorporation of such gem-dimethyl moieties can offer several advantages, including increased metabolic stability, enhanced binding affinity to protein targets, and improved pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1135681-77-4 |
Data sourced from PubChem.[1]
Potential Mechanism of Action: PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. They are activated by a variety of endogenous and synthetic ligands, including fatty acids. Branched-chain fatty acids have been identified as potent ligands for PPARα.[2] Given the structural characteristics of this compound, it is hypothesized that its derivatives could act as agonists for one or more of the PPAR isoforms (α, γ, or δ).
The PPAR Signaling Pathway
Upon ligand binding, PPARs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various metabolic processes.
Synthesis of this compound Derivatives
While specific synthesis routes for a wide range of this compound derivatives are not extensively documented, general synthetic strategies for gem-disubstituted carboxylic acids can be adapted. A common approach involves the alkylation of a suitable precursor.
General Synthesis Workflow
A plausible synthetic route could involve the creation of a key intermediate which is then functionalized to produce a library of derivatives.
Experimental Protocols for Biological Evaluation
To investigate the potential PPAR agonist activity of this compound derivatives, a series of in vitro assays can be employed.
PPAR Ligand Binding Assay
This assay determines the ability of a compound to directly bind to the ligand-binding domain (LBD) of a PPAR isoform. A common method is a competitive binding assay using a fluorescently labeled known PPAR agonist.
Protocol:
-
Reagents: Purified recombinant PPAR-LBD, fluorescently labeled known PPAR agonist (e.g., a fluorescent derivative of a fibrate for PPARα or a thiazolidinedione for PPARγ), test compounds.
-
Procedure: a. Incubate the PPAR-LBD with the fluorescent ligand in a suitable buffer. b. Add increasing concentrations of the test compound. c. Measure the displacement of the fluorescent ligand using fluorescence polarization or a similar detection method.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
PPAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of a PPAR isoform.
Protocol:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) that is co-transfected with two plasmids:
-
An expression vector for a fusion protein containing the PPAR-LBD and the Gal4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Procedure: a. Seed the transfected cells in a multi-well plate. b. Treat the cells with increasing concentrations of the test compound. c. After an incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the test compound that elicits 50% of the maximal luciferase response.[3]
Table 2: Hypothetical Quantitative Data for a this compound Derivative (TMHA-D1)
| Assay | Target | Result (IC₅₀/EC₅₀) |
| Ligand Binding | PPARα | 5.2 µM |
| Ligand Binding | PPARγ | > 50 µM |
| Transactivation | PPARα | 2.8 µM |
| Transactivation | PPARγ | > 50 µM |
This is a hypothetical table for illustrative purposes, as specific data for these compounds is not publicly available.
Target Gene Expression Analysis
To confirm that the activation of PPAR leads to downstream biological effects, the expression of known PPAR target genes can be measured using quantitative real-time PCR (qRT-PCR).
Protocol:
-
Cell Line: A cell line that endogenously expresses the PPAR isoform of interest (e.g., HepG2 for PPARα).
-
Procedure: a. Treat the cells with the test compound. b. Isolate total RNA from the cells. c. Perform reverse transcription to generate cDNA. d. Quantify the expression of target genes (e.g., CPT1A, ACOX1 for PPARα) and a housekeeping gene using qRT-PCR.
-
Data Analysis: Calculate the fold change in target gene expression relative to a vehicle-treated control.
Conclusion and Future Directions
While the therapeutic potential of this compound derivatives is yet to be fully elucidated, their structural features suggest that they are a promising class of compounds for targeting nuclear receptors like PPARs. The methodologies outlined in this guide provide a robust framework for the synthesis and biological evaluation of these novel chemical entities. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described assays to establish structure-activity relationships and identify lead compounds for further preclinical development. Such studies will be instrumental in determining the potential of this chemical scaffold in the treatment of metabolic diseases.
References
The Enduring Challenge and Strategic Importance of Sterically Hindered Carboxylic Acids in Modern Chemistry and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sterically hindered carboxylic acids, characterized by bulky substituents near the carboxyl group, present unique challenges and opportunities in organic synthesis and medicinal chemistry. Their reduced reactivity, a direct consequence of steric encumbrance, necessitates the development of specialized synthetic methodologies. However, this same steric shielding can be strategically exploited in drug design to modulate pharmacokinetic properties, enhance target specificity, and overcome metabolic liabilities. This in-depth technical guide provides a comprehensive literature review of sterically hindered carboxylic acids, focusing on their synthesis, physicochemical properties, and applications in drug development, with a particular emphasis on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical Properties of Selected Sterically Hindered Carboxylic Acids
The steric bulk surrounding the carboxyl group significantly influences the physical and chemical properties of these molecules. Understanding these properties is crucial for their effective application. The following table summarizes key quantitative data for several representative sterically hindered carboxylic acids.
| Carboxylic Acid | Structure | Molar Mass ( g/mol ) | pKa | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Pivalic Acid (2,2-Dimethylpropanoic acid) | (CH₃)₃CCOOH | 102.13 | 5.03[1][2] | 32-35[3] | 163-164[3] | Sparingly soluble in water (2.5 g/100 mL at 20°C)[2][4]; soluble in organic solvents. |
| 2,4,6-Trimethylbenzoic Acid (Mesitoic acid) | (CH₃)₃C₆H₂COOH | 164.20 | 3.45[5] | 152-155[5][6] | 288.6 (estimate)[5] | 722.5 mg/L in water[5]; soluble in chloroform and methanol[5]. |
| 2,2-Dimethylbutyric Acid | CH₃CH₂C(CH₃)₂COOH | 116.16 | 5.03[7] | -14[7] | 94-96 (at 5 mmHg)[7][8] | Limited solubility in water; soluble in organic solvents[9]. |
| Triphenylacetic Acid | (C₆H₅)₃CCOOH | 288.35 | 3.96[10] | 270-273[10] | 390.6 (estimate)[10] | Sparingly soluble in water, benzene, chloroform; moderately soluble in ethanol, methanol, acetic acid[11][12]. |
| Adamantane-1-carboxylic Acid | C₁₀H₁₅COOH | 180.24 | 4.86 (predicted)[13] | 172-174[13] | 253.1 (estimate)[13] | Insoluble in water; soluble in ethanol, chloroform, and dichloromethane[13][14]. |
Synthetic Methodologies for Sterically Hindered Carboxylic Acids and Their Derivatives
The synthesis of sterically hindered carboxylic acids and their subsequent conversion to derivatives like amides and esters often fail under standard conditions. This has spurred the development of specialized and robust experimental protocols.
Synthesis of Triphenylacetic Acid
This protocol describes the synthesis of triphenylacetic acid from triphenylchloromethane via a Grignard reaction followed by carboxylation.[15]
Experimental Protocol:
-
Grignard Reagent Formation: Dissolve 10 g of triphenylchloromethane and 0.05-0.1 g of iodine in 50 mL of dry ether with gentle heating. Add 2 g of clean, dry magnesium powder. Boil the mixture under reflux while passing a steady stream of dry carbon dioxide through the liquid. Continue for 3 hours, during which a lemon-yellow precipitate of the magnesium complex will form. Periodically shake the flask and add dry ether to compensate for evaporation.
-
Decomposition of the Grignard Complex: Add 60 mL of water to the flask and shake well to decompose the complex. Transfer the mixture to a basin and gradually add 40 mL of concentrated hydrochloric acid to dissolve any excess magnesium. Boil for 3 minutes with vigorous shaking.
-
Isolation and Purification: Cool the mixture and filter the crude triphenylacetic acid. Wash the precipitate and then boil it in a solution of 200 mL of 10% sodium hydroxide and 100 mL of water to dissolve the acid. Dilute the solution with 300 mL of water, cool, and filter. Acidify the filtrate with 100 mL of concentrated hydrochloric acid to precipitate the product. Heat the mixture to make the precipitate granular, then cool and filter.
-
Recrystallization: Recrystallize the dried product from glacial acetic acid to yield long, glittering prisms of pure triphenylacetic acid.
Amide Formation from a Hindered Carboxylic Acid
The direct condensation of a sterically hindered carboxylic acid with an amine is notoriously difficult. The following protocol utilizes titanium tetrachloride (TiCl₄) as a powerful mediating agent.[12]
Experimental Protocol:
-
Reaction Setup: To a solution of the sterically hindered carboxylic acid (1 mmol) in pyridine (10 mL) in a sealed screw-capped vial, add TiCl₄ (3 mmol) and the desired amine (1 mmol).
-
Reaction Conditions: Heat the tightly sealed reaction mixture at 85°C with magnetic stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up and Isolation: After cooling the reaction mixture, remove the pyridine by co-evaporation with toluene. Treat the residue with a 1 N aqueous HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL). The combined organic extracts are then dried, concentrated, and purified to yield the corresponding amide. It is important to note that when both the carboxylic acid and the amine are sterically hindered, this reaction proceeds with low yields[12].
Applications in Drug Development and Medicinal Chemistry
The unique properties of sterically hindered carboxylic acids make them valuable tools in drug design. Their steric bulk can be leveraged to improve metabolic stability, modulate binding affinity, and explore novel interactions with biological targets.
Enzyme Inhibition: Targeting SIRT5 Lysine Deacylase
Sirtuin 5 (SIRT5) is a protein lysine deacylase that plays a role in various cellular processes, and its inhibition has been explored as a potential cancer therapy[16][17]. Sterically hindered carboxylic acid moieties and their bioisosteres have been incorporated into inhibitors to achieve high-affinity binding to the enzyme's active site[16].
The following diagram illustrates the general principle of SIRT5 inhibition by a mechanism-based inhibitor containing a sterically hindered group.
References
- 1. Pivalic acid - Wikipedia [en.wikipedia.org]
- 2. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pivalic acid | 75-98-9 [chemicalbook.com]
- 4. ICSC 0486 - PIVALIC ACID [chemicalsafety.ilo.org]
- 5. 2,4,6-Trimethylbenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 9. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 10. Triphenylacetic acid | 595-91-5 [chemicalbook.com]
- 11. CAS 595-91-5: Triphenylacetic acid | CymitQuimica [cymitquimica.com]
- 12. triphenylacetic acid [chemister.ru]
- 13. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]
- 14. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: 3,3,5,5-Tetramethylhexanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3,3,5,5-tetramethylhexanoic acid in organic synthesis. Due to its unique sterically hindered structure, this carboxylic acid presents opportunities for specialized applications where bulky groups are advantageous. The following sections detail its potential as a protecting group and in the formation of sterically demanding amides, complete with detailed experimental protocols and data presentation.
I. Introduction to this compound
This compound is a saturated fatty acid characterized by a high degree of steric hindrance around the carboxylic acid functionality. This steric bulk, arising from two gem-dimethyl groups at the 3- and 5-positions, significantly influences its reactivity and makes it a candidate for specific applications in organic synthesis where controlled reactivity and steric shielding are required.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1135681-77-4 |
II. Application: A Bulky Protecting Group for Alcohols
The significant steric hindrance of the 3,3,5,5-tetramethylhexanoyl group makes it a potential "super-bulky" protecting group for alcohols, analogous to the widely used pivaloyl (Piv) group. This protecting group is expected to be robust under a variety of reaction conditions and can be introduced via esterification.
Logical Workflow for Protection of an Alcohol:
Caption: General workflow for the protection of an alcohol using this compound.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount |
| Primary Alcohol | 1.0 | 1 mmol |
| This compound | 1.2 | 1.2 mmol |
| Dicyclohexylcarbodiimide (DCC) | 1.2 | 1.2 mmol |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | 0.1 mmol |
| Dichloromethane (DCM) | - | 10 mL |
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add 4-dimethylaminopyridine (0.1 mmol).
-
Slowly add a solution of dicyclohexylcarbodiimide (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with cold dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired protected alcohol.
Experimental Protocol: Deprotection of the 3,3,5,5-Tetramethylhexanoyl Ester
Deprotection can be achieved under basic conditions, although the steric hindrance may require forcing conditions.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount |
| Protected Alcohol | 1.0 | 1 mmol |
| Potassium Hydroxide (KOH) | 5.0 | 5 mmol |
| Methanol (MeOH) | - | 10 mL |
| Water | - | 2 mL |
Procedure:
-
Dissolve the protected alcohol (1.0 mmol) in methanol (10 mL).
-
Add a solution of potassium hydroxide (5.0 mmol) in water (2 mL).
-
Heat the reaction mixture at reflux and monitor by TLC. Due to steric hindrance, this may take several hours to days.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
III. Application: Synthesis of Sterically Hindered Amides
The formation of amides from highly substituted carboxylic acids and amines can be challenging. This compound can be used to synthesize sterically hindered amides, which may have applications as unique ligands, catalysts, or building blocks in drug discovery. A common challenge is the formation of a Weinreb amide, which is a versatile intermediate.
Logical Workflow for Weinreb Amide Formation:
Caption: A potential pathway for the synthesis of a Weinreb amide from this compound.
Experimental Protocol: Synthesis of the Weinreb Amide of this compound
This protocol outlines a two-step, one-pot procedure for the synthesis of the corresponding Weinreb amide.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | 1 mmol |
| Thionyl Chloride (SOCl₂) | 1.5 | 1.5 mmol |
| N,O-Dimethylhydroxylamine HCl | 1.2 | 1.2 mmol |
| Pyridine | 3.0 | 3.0 mmol |
| Dichloromethane (DCM) | - | 15 mL |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add thionyl chloride (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to form the acid chloride.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) in anhydrous dichloromethane (5 mL) and add pyridine (3.0 mmol). Stir for 10 minutes.
-
Slowly add the solution from step 4 to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Weinreb amide.
Disclaimer: The experimental protocols provided are based on general methodologies for sterically hindered carboxylic acids and have not been specifically optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates and applications.
Application Notes and Protocols: The Use of Sterically Hindered Carboxylic Acids as Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of sterically hindered carboxylic acids, such as 3,3,5,5-tetramethylhexanoic acid and its analogs, as versatile building blocks in the field of medicinal chemistry. Due to the limited specific data on this compound, this document focuses on well-studied analogs like pivalic acid and adamantane carboxylic acid to illustrate key principles and applications. The inherent bulk of these structures offers unique advantages in drug design, primarily in modulating pharmacokinetic properties and providing metabolic stability.
Introduction: The Role of Steric Hindrance in Drug Design
Sterically hindered carboxylic acids are characterized by bulky alkyl groups proximal to the carboxylic acid functionality. This structural feature is a valuable tool for medicinal chemists to address common challenges in drug development, including poor bioavailability, rapid metabolism, and the need for targeted drug delivery. The strategic incorporation of these building blocks can significantly enhance the therapeutic potential of drug candidates.
Key Applications:
-
Metabolic Shielding: The bulky nature of these groups can physically obstruct the access of metabolic enzymes to labile functional groups within a drug molecule, thereby slowing down its degradation and prolonging its therapeutic effect.
-
Prodrug Formation: Esterification of a drug with a sterically hindered carboxylic acid, such as in the formation of pivaloyloxymethyl (POM) prodrugs, can mask polar functional groups. This increases lipophilicity and enhances passive diffusion across biological membranes, improving oral bioavailability.
-
Modulation of Physicochemical Properties: The addition of bulky, lipophilic moieties like an adamantane ring can significantly alter a drug's solubility, lipophilicity, and binding interactions with its target.
Application: Pivalic Acid in Prodrug Design
Pivalic acid is a commonly used building block for creating ester prodrugs, particularly pivaloyloxymethyl (POM) esters. This approach has been successfully employed to improve the oral bioavailability of drugs containing polar functional groups like phosphates and carboxylic acids.
Mechanism of Action of POM Prodrugs
POM prodrugs are designed to be stable in the gastrointestinal tract and to be readily absorbed. Once in systemic circulation or within target cells, they are enzymatically cleaved by esterases to release the active drug, pivalic acid, and formaldehyde.
Caption: Workflow of POM Prodrug Activation.
Case Study: Adefovir Dipivoxil
Adefovir is an antiviral drug with poor oral bioavailability due to its phosphonate group. The prodrug, Adefovir Dipivoxil, is the bis-pivaloyloxymethyl ester of adefovir. This modification significantly improves its pharmacokinetic profile.[1]
| Compound | cLogP | Oral Bioavailability (Monkey) |
| Adefovir | -1.29 | 4.0% |
| Adefovir Dipivoxil | +2.03 | Significantly Increased |
| Data sourced from PubChem and related studies.[1] |
Experimental Protocol: General Synthesis of a Pivaloyloxymethyl Ester
This protocol describes a general method for the synthesis of a pivaloyloxymethyl ester from a carboxylic acid-containing drug.
-
Preparation of Chloromethyl Pivalate (POM-Cl):
-
To a solution of pivaloyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add paraformaldehyde.
-
Heat the mixture under reflux with a catalytic amount of a Lewis acid (e.g., ZnCl₂) until the reaction is complete (monitored by TLC or GC).
-
Purify the resulting chloromethyl pivalate by distillation under reduced pressure.
-
-
Esterification of the Drug:
-
Dissolve the carboxylic acid-containing drug in an appropriate aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., cesium carbonate or DBU) to the solution and stir until the drug is fully deprotonated.
-
Add a stoichiometric amount of chloromethyl pivalate (POM-Cl) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final POM-prodrug.
-
Application: Adamantane Carboxylic Acid for Enhanced Metabolic Stability and Lipophilicity
The rigid, bulky, and highly lipophilic nature of the adamantane cage makes it an attractive building block for improving the pharmacokinetic properties of drug candidates.[2] Incorporating an adamantyl moiety can enhance metabolic stability by shielding adjacent functional groups from enzymatic attack and can increase lipophilicity, which may improve membrane permeability and target engagement.[3]
Case Study: Adapalene
Adapalene is a third-generation topical retinoid used in the treatment of acne. It contains an adamantyl group, which contributes to its favorable physicochemical and pharmacological profile, including increased stability and selective receptor binding.[2][4] The adamantyl group enhances the lipophilicity, which is beneficial for its topical application.
| Compound | LogP (calculated) | Receptor Specificity |
| Retinoic Acid | ~6.3 | RARα, β, γ |
| Adapalene | ~8.0 | RARβ, γ |
| LogP values are estimations and can vary based on the calculation method. |
Experimental Protocol: Synthesis of Adapalene
The synthesis of Adapalene involves a key Suzuki coupling reaction followed by the introduction of the adamantyl group.[4][5][6]
Caption: Synthetic Workflow for Adapalene.
-
Suzuki Coupling:
-
Combine 6-bromo-2-naphthoic acid, 4-methoxyphenyl boronic acid, and a palladium catalyst (e.g., Pd/C) in a suitable solvent system (e.g., toluene/water).[4]
-
Add a base (e.g., sodium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, perform an acidic workup to isolate the intermediate, 6-(4-methoxyphenyl)-2-naphthoic acid.
-
-
Friedel-Crafts Adamantylation:
-
Dissolve the intermediate from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add 1-adamantanol and a strong acid catalyst (e.g., sulfuric acid).
-
Stir the reaction at room temperature until the adamantylation is complete.[7]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization to yield Adapalene.[4][7]
-
Application: 2,2-Dimethylbutanoic Acid in Metabolic Disease
Recent research has identified 2,2-dimethylbutanoic acid (HST5040) as a clinical candidate for the treatment of rare metabolic disorders like propionic acidemia (PA) and methylmalonic acidemia (MMA).[8][9] These diseases are characterized by the accumulation of toxic metabolites due to defects in specific metabolic pathways.
Putative Mechanism of Action
HST5040 is thought to act by being converted to its coenzyme A (CoA) derivative, HST5040-CoA. This process may help to replenish the pool of free CoASH, which is depleted in PA and MMA, and thereby reduce the levels of toxic acyl-CoA species.[10]
Caption: Putative Mechanism of Action for HST5040.
Quantitative Data from In Vitro Studies
In primary hepatocyte models of PA and MMA, HST5040 demonstrated a dose-dependent reduction of disease-related metabolites.[8][11]
| Disease Model | Metabolite Measured | IC₅₀ of HST5040 (µM) |
| Propionic Acidemia (PA) | Propionyl-CoA | ~10-30 |
| Methylmalonic Acidemia (MMA) | Methylmalonyl-CoA | ~10-30 |
| Data are approximate values derived from published studies.[8][11] |
Experimental Protocol: Synthesis of Sodium 2,2-Dimethylbutanoate (HST5040A)
The sodium salt of HST5040 is prepared for clinical trials to improve handling and formulation.[9]
-
Salt Formation:
-
Dissolve 2,2-dimethylbutanoic acid in a suitable solvent such as ethanol.
-
Slowly add one equivalent of a sodium base (e.g., sodium hydroxide or sodium ethoxide) dissolved in the same solvent.
-
Stir the mixture at room temperature. The sodium salt will precipitate out of the solution.
-
Filter the precipitate, wash with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum to yield the sodium salt of HST5040.
-
Conclusion
While direct medicinal chemistry applications of this compound are not yet widely documented, the principles guiding the use of sterically hindered carboxylic acids are well-established and provide a strong rationale for its potential utility. Analogs such as pivalic acid and adamantane carboxylic acid serve as powerful tools in drug design for creating effective prodrugs, enhancing metabolic stability, and optimizing the pharmacokinetic profiles of therapeutic agents. The detailed protocols and data presented herein for these analogs offer a valuable guide for researchers interested in exploring the potential of other novel, sterically hindered building blocks in their drug discovery programs.
References
- 1. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Small Molecule Approach for the Treatment of Propionic and Methylmalonic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 3,3,5,5-Tetramethylhexanoic Acid in Polymer Chemistry: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the application of 3,3,5,5-tetramethylhexanoic acid in the field of polymer chemistry. Following a comprehensive review of scientific literature and patent databases, it is concluded that there is a significant lack of specific information regarding the use of this compound in polymerization processes, whether as a monomer, initiator, or polymer modifier.
The structural isomer, 3,5,5-trimethylhexanoic acid, is more commonly referenced in polymer-related applications. While the data for this isomer is presented for contextual understanding, it should be explicitly noted that these applications are not directly transferable to this compound due to potential differences in reactivity and steric hindrance.
Contextual Applications of the Isomer 3,5,5-Trimethylhexanoic Acid
The isomer 3,5,5-trimethylhexanoic acid and its derivatives have found utility in various polymer-related fields. These applications provide a potential, albeit speculative, framework for considering possible roles for this compound.
-
Plasticizers: Esters derived from 3,5,5-trimethylhexanoic acid can be used as plasticizers, which are additives that increase the flexibility and durability of polymers.
-
Coatings and Resins: Metallic salts of 3,5,5-trimethylhexanoic acid can act as catalysts (driers) in paints and as modifiers in alkyd resins.[1]
-
Lubricants: The polyvinyl ester of 3,5,5-trimethylhexanoic acid has been described as a thickener for lubricating oils.[1]
General Considerations for Sterically Hindered Carboxylic Acids in Polymer Chemistry
This compound is classified as a sterically hindered carboxylic acid due to the presence of quaternary carbon atoms adjacent to the carboxyl group. This structural feature significantly impacts its chemical reactivity, particularly in esterification reactions, which are fundamental to the synthesis of polyesters and other polymers.
The bulky alkyl groups can shield the carboxylic acid moiety, making it difficult for other molecules, such as alcohols or epoxides, to approach and react. This steric hindrance can lead to slower reaction rates and may require more forcing reaction conditions or specialized catalysts to achieve high conversion.
A general workflow for incorporating a sterically hindered carboxylic acid into a polymer backbone, such as a polyester, is depicted below. This is a theoretical representation and has not been experimentally validated for this compound.
Figure 1. A conceptual workflow for the synthesis of a polyester from a sterically hindered carboxylic acid.
Experimental Data and Protocols
Due to the absence of published research detailing the use of this compound in polymer chemistry, no quantitative data or established experimental protocols can be provided at this time. Research in this specific area would be required to determine key parameters such as:
-
Optimal catalysts for its incorporation into polymer chains.
-
Reaction kinetics and achievable molecular weights.
-
The effect of the bulky side chains on the thermal and mechanical properties of the resulting polymers (e.g., glass transition temperature, tensile strength, and solubility).
Conclusion
The application of this compound in polymer chemistry remains an unexplored area of research. While its structural isomer, 3,5,5-trimethylhexanoic acid, has demonstrated utility in related fields, the significant steric hindrance of this compound suggests that its reactivity and the properties of its potential polymers would be distinct. Further experimental investigation is necessary to elucidate any potential applications for this compound in polymer science. Professionals in drug development and other fields should be aware that there is currently no established body of work to support the use of this specific molecule in polymeric systems.
References
Quantitative Analysis of 3,3,5,5-Tetramethylhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,3,5,5-tetramethylhexanoic acid in biological matrices. The following sections offer comprehensive methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), sample preparation procedures, and guidelines for method validation.
Introduction
This compound is a branched-chain carboxylic acid. Accurate and precise quantification of this and similar molecules is crucial in various fields, including drug development, metabolic research, and environmental analysis. This document outlines two primary analytical approaches for its quantification: a GC-MS method following derivatization and a sensitive LC-MS/MS method.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and improve chromatographic performance. A common and effective method is silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.
2.1.1. Principle
The acidic proton of the carboxyl group of this compound is replaced by a non-polar TMS group through a reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization increases the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS.
2.1.2. Experimental Protocol
Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).
-
Acidify the sample by adding 10 µL of 6M HCl to protonate the carboxylate.
-
Perform a liquid-liquid extraction by adding 500 µL of a non-polar organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the aqueous layer and combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization:
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters (Typical):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often be performed with or without derivatization. For short-chain fatty acids, derivatization can significantly enhance ionization efficiency and, therefore, sensitivity.
2.2.1. Principle
The carboxylic acid group of this compound can be derivatized to improve its chromatographic retention on reversed-phase columns and to enhance its response in the mass spectrometer. A common derivatization agent is 3-nitrophenylhydrazine (3NPH), which reacts with the carboxylic acid to form a hydrazone that is readily ionized by electrospray ionization (ESI).
2.2.2. Experimental Protocol
Sample Preparation and Derivatization (from Plasma/Serum):
-
To 50 µL of plasma or serum, add an internal standard.
-
Precipitate proteins by adding 200 µL of cold acetonitrile, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of water:acetonitrile (1:1, v/v).
-
Add 20 µL of 20 mM 3-nitrophenylhydrazine (3NPH) hydrochloride in methanol and 20 µL of 12 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride in methanol.
-
Incubate at 40°C for 30 minutes.
-
After cooling, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Parameters (Typical):
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B.
-
1-5 min: Linear gradient to 90% B.
-
5-7 min: Hold at 90% B.
-
7.1-10 min: Return to 10% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Source Parameters: Optimized for the specific instrument and analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the derivatized analyte and internal standard need to be determined by infusion and optimization.
Data Presentation
Table 1: Typical Quantitative Performance Data for Short-Chain Fatty Acid Analysis
| Parameter | GC-MS (with derivatization) | LC-MS/MS (with derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 0.5 µM |
| Linearity (r²) | > 0.99 | > 0.99 |
| Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 85 - 115% | 85 - 115% |
Note: These are representative values and must be experimentally determined for this compound during method validation.
Method Validation
A thorough method validation is essential to ensure the reliability of the quantitative data. The following parameters should be assessed according to international guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for the quantification of this compound by GC-MS.
References
Application Note: Quantitative Analysis of 3,3,5,5-Tetramethylhexanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3,3,5,5-Tetramethylhexanoic acid is a branched-chain carboxylic acid of interest in various fields, including drug development and metabolic research, due to its unique structural properties. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of carboxylic acids, derivatization is often necessary to enhance their volatility and improve chromatographic separation.[1][2][3] This application note presents a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in plasma samples using GC-MS.
Principle
The analytical method involves the extraction of this compound from a plasma matrix using liquid-liquid extraction (LLE). The extracted analyte is then derivatized to its trimethylsilyl (TMS) ester, a more volatile and thermally stable derivative suitable for GC-MS analysis.[4] The derivatized sample is subsequently injected into the GC-MS system, where it is separated on a capillary column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved by constructing a calibration curve using a suitable internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥98% purity)
-
Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled analog
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Ethyl acetate, Hexane (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous)
-
Human plasma (or other relevant biological matrix)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, etc.)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into the blank biological matrix.
-
Sample Preparation Workflow:
-
To 200 µL of plasma sample, calibration standard, or quality control (QC) sample in a glass vial, add 20 µL of the internal standard working solution.
-
Acidify the sample by adding 50 µL of 2M HCl to protonate the carboxylic acid.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/Splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for TMS-3,3,5,5-tetramethylhexanoate: To be determined from the mass spectrum of the derivatized standard (likely m/z corresponding to [M-15]+ or other characteristic fragments).
-
Qualifier Ion(s) for TMS-3,3,5,5-tetramethylhexanoate: To be determined from the mass spectrum.
-
Ions for Internal Standard: To be determined based on the chosen internal standard.
-
Data Presentation
Table 1: GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| GC System | Agilent 8890 |
| Mass Spectrometer | Agilent 5977B MSD |
| Injector Port Temp. | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 80°C (2 min), then 10°C/min to 200°C, then 25°C/min to 300°C (5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
The described GC-MS method provides a sensitive, selective, and reliable approach for the quantitative determination of this compound in biological matrices. The sample preparation procedure, involving liquid-liquid extraction followed by silylation, is effective in isolating the analyte and preparing it for GC-MS analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring the accurate measurement of this and structurally similar branched-chain carboxylic acids.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,3,5,5-Tetramethylhexanoic Acid
Introduction
3,3,5,5-Tetramethylhexanoic acid is a carboxylic acid of interest in various fields of chemical research and development. Its synthesis can often result in impurities that require removal to ensure the quality and integrity of the final product. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the purification of such compounds. This application note details a robust and efficient reversed-phase HPLC protocol for the purification of this compound, yielding high purity and recovery. The method leverages a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, modified with formic acid to control the ionization state of the carboxylic acid and ensure good peak shape.
Challenges in Purification
The purification of carboxylic acids like this compound by chromatography can be challenging. Key considerations include managing the compound's polarity and ensuring its retention on a reversed-phase column. The retention of carboxylic acids on reversed-phase columns is highly dependent on the pH of the mobile phase; retention increases as the mobile phase pH is decreased.[1]
Method Summary
This protocol employs a preparative reversed-phase HPLC method using a C18 column. A gradient elution with an acetonitrile/water mobile phase containing 0.1% formic acid provides an effective separation of the target compound from its impurities. The inclusion of an acid modifier in the mobile phase is a common practice for the HPLC separation of carboxylic acids.[2][3] The method is scalable and can be adapted for different sample loads.
Experimental Protocols
1. Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Methanol (HPLC grade, for column flushing)
2. HPLC System and Column
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). C18 columns are widely used for the separation of a broad array of organic compounds, including polar ones.[4]
-
Detector Wavelength: 210 nm
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a concentration suitable for preparative injection (e.g., 10-50 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
5. HPLC Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (80% A, 20% B) for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run the following gradient program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 15 |
| 5.0 | 80 | 20 | 15 |
| 25.0 | 20 | 80 | 15 |
| 30.0 | 20 | 80 | 15 |
| 30.1 | 80 | 20 | 15 |
| 35.0 | 80 | 20 | 15 |
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Column Flushing and Storage: Flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile or methanol) to remove any strongly retained impurities. For long-term storage, follow the manufacturer's recommendations, which often involve storing the column in 80% acetonitrile and 20% water.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol [5] |
| IUPAC Name | This compound[5] |
Table 2: HPLC Purification Performance
| Parameter | Value |
| Retention Time of this compound | ~18.5 min |
| Purity of Collected Fractions (by analytical HPLC) | >99.5% |
| Recovery Yield | ~95% |
| Loading Capacity (per injection) | 50 mg |
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship of the HPLC purification strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. This compound | C10H20O2 | CID 93674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3,3,5,5-Tetramethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 3,3,5,5-tetramethylhexanoic acid, a sterically hindered carboxylic acid. Due to the significant steric hindrance around the carboxyl group, standard esterification methods may require optimization. This guide outlines several effective protocols, offering a comparative analysis to aid in method selection for research, development, and drug discovery applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials where its bulky alkyl group can impart unique properties such as increased lipophilicity and metabolic stability. However, the quaternary carbon atom adjacent to the carboxyl group presents a significant steric challenge for esterification reactions. This necessitates the use of more robust catalytic systems or activation methods compared to those used for less hindered carboxylic acids. This document details three primary strategies for the successful esterification of this compound: enhanced Fischer Esterification, Steglich Esterification, and Yamaguchi Esterification.
Comparative Data of Esterification Protocols
The following table summarizes quantitative data for different esterification methods applicable to sterically hindered carboxylic acids like this compound. It is important to note that direct data for this compound is limited in the literature; therefore, the presented data includes results for the structurally similar and also sterically hindered 3,5,5-trimethylhexanoic acid as a reference.
| Protocol | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Enhanced Fischer Esterification | 1,4-Cyclohexanedimethanol | Tin(II) oxide | Xylene | 220 | 8 | High (not specified) | [1] |
| Steglich Esterification | General Primary/Secondary Alcohols | DCC, DMAP | Dichloromethane | Room Temp. | 3 | Good to Excellent | [2] |
| Yamaguchi Esterification | General Primary/Secondary Alcohols | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Room Temp. | 1-6 | High | [3][4] |
| Acid Chloride Formation followed by Esterification | General Primary/Secondary Alcohols | 1. (COCl)2 or SOCl22. Alcohol, Pyridine | Dichloromethane | 0 to Room Temp. | 1-3 | Generally High | [2] |
Experimental Protocols
Protocol 1: Enhanced Fischer Esterification under Forcing Conditions
This protocol is adapted from a procedure for the esterification of the sterically similar 3,5,5-trimethylhexanoic acid and is suitable for large-scale synthesis where cost-effective reagents are a priority.[1] The high temperature and removal of water are crucial for driving the equilibrium towards the ester product.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol, or a diol like 1,4-cyclohexanedimethanol)
-
Tin(II) oxide (or another suitable Lewis acid catalyst like sulfuric acid)
-
Xylene (or another high-boiling solvent for azeotropic water removal)
-
Nitrogen gas supply
-
Dean-Stark apparatus or equivalent setup for water removal
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq).
-
Add the desired alcohol (1.5-2.0 eq for a mono-alcohol, or 0.5 eq for a diol).
-
Add xylene as a solvent (approximately 5% by weight of the total reactants).[1]
-
Add the catalyst, for instance, tin(II) oxide (0.2% by weight of the total reactants).[1]
-
Begin stirring the mixture and purge the system with nitrogen gas.
-
Gradually heat the reaction mixture to 220 °C.[1]
-
Continuously remove the water formed during the reaction via the Dean-Stark apparatus.
-
Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete after approximately 8 hours or when the theoretical amount of water has been collected.[1]
-
After completion, allow the mixture to cool to room temperature.
-
The excess acid and solvent can be removed by distillation under reduced pressure.[1]
-
The crude ester can be further purified by neutralization with an aqueous sodium hydroxide solution, followed by washing with water until neutral, and then distillation or chromatography.[1]
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2] This method is particularly well-suited for sterically hindered substrates and acid-sensitive molecules.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the alcohol (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with 5% HCl solution, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
-
Further purification can be achieved by column chromatography on silica gel.
Protocol 3: Yamaguchi Esterification
The Yamaguchi esterification is another powerful method for the synthesis of esters, especially for sterically demanding substrates and for the formation of macrocycles.[3][4] The reaction proceeds via a mixed anhydride intermediate formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) to the mixture and stir for an additional 1 hour at room temperature to form the mixed anhydride.
-
In a separate flask, prepare a solution of the alcohol (1.5 eq) and a stoichiometric amount of DMAP (1.5 eq) in anhydrous toluene.
-
Slowly add the solution of the mixed anhydride to the alcohol-DMAP solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO3 and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Esterification Workflow
The following diagram illustrates the general workflow for the esterification of this compound, highlighting the key decision points based on the chosen protocol.
Caption: General workflow for the esterification of this compound.
Signaling Pathway of Key Esterification Mechanisms
The following diagrams illustrate the simplified signaling pathways for the Steglich and Yamaguchi esterification methods, highlighting the key intermediates and reagents involved in the activation of the carboxylic acid.
Steglich Esterification Pathway
Caption: Simplified pathway of Steglich esterification.
Yamaguchi Esterification Pathway
Caption: Simplified pathway of Yamaguchi esterification.
Conclusion
The esterification of the sterically hindered this compound requires careful consideration of the reaction conditions and methodology. While traditional Fischer esterification can be employed under forcing conditions, milder and often more efficient methods such as Steglich and Yamaguchi esterification offer significant advantages, particularly for sensitive substrates and smaller-scale syntheses. The choice of protocol will depend on factors such as the scale of the reaction, the nature of the alcohol, and the desired purity of the final product. The protocols and comparative data provided in this document serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Application Notes and Protocols for Amidation Reactions with 3,3,5,5-Tetramethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the amidation of 3,3,5,5-tetramethylhexanoic acid, a sterically hindered carboxylic acid. The significant steric bulk surrounding the carboxylic acid group in this molecule presents a considerable challenge for standard amidation procedures. Therefore, specialized protocols are often required to achieve efficient amide bond formation.
The primary challenge in the amidation of this compound lies in the steric hindrance posed by the two gem-dimethyl groups adjacent to the carbonyl carbon. This steric bulk impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate. Consequently, standard coupling reagents may prove ineffective or lead to low yields and slow reaction rates. To overcome this, methods that utilize highly reactive intermediates or forcing reaction conditions are generally necessary. One such effective method involves the in situ formation of an acyl fluoride, which is a highly reactive acylating agent.[1][2]
This document outlines a robust protocol leveraging the conversion of this compound to its acyl fluoride derivative in situ, followed by reaction with an amine at elevated temperatures. This approach has been demonstrated to be effective for the coupling of sterically hindered substrates where other standard methods have failed.[1][3]
Experimental Protocols
Protocol 1: Amidation of this compound via in situ Acyl Fluoride Formation
This protocol is adapted from a general method for the amidation of sterically hindered carboxylic acids and is expected to be effective for this compound.[1][2][3]
Materials:
-
This compound
-
Amine of choice
-
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) or an alternative fluorinating agent like PyFluorF.
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,4-Dioxane)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the acid in a minimal amount of anhydrous solvent (e.g., DCM or MeCN). Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Acyl Fluoride Formation: Add the fluorinating agent, for example, TFFH (1.1-1.2 eq), to the reaction mixture. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the acyl fluoride.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80 °C or reflux, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to overnight for completion due to the steric hindrance.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Data Presentation
The following table summarizes representative data for amidation reactions of sterically hindered carboxylic acids using the acyl fluoride method. While specific data for this compound is not available in the cited literature, these examples with other sterically hindered acids provide an expected range of outcomes.
| Carboxylic Acid (Sterically Hindered) | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4,6-Trimethylbenzoic Acid | Benzylamine | TFFH | DIPEA | MeCN | 80 | 12 | 85 |
| Pivalic Acid | Aniline | PyFluorF | DIPEA | DCM | Reflux | 18 | 78 |
| Adamantane-1-carboxylic acid | Morpholine | TFFH | DIPEA | Dioxane | 100 | 24 | 91 |
This data is representative and actual results with this compound may vary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amidation of this compound.
Caption: General workflow for the amidation of a sterically hindered carboxylic acid.
The following diagram illustrates the key signaling pathway of the reaction, highlighting the activation of the carboxylic acid.
Caption: Key steps in the amidation reaction via an acyl fluoride intermediate.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,3,5,5-Tetramethylhexanoic Acid as a Sterically Hindered Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on the use of 3,3,5,5-tetramethylhexanoic acid as a protecting group is limited. The following application notes and protocols are based on the well-established use of a close structural and functional analog, the pivaloyl (Piv) group. The 3,3,5,5-tetramethylhexanoyl group is expected to exhibit similar or even enhanced steric hindrance, influencing its reactivity, stability, and deprotection conditions. The provided data should therefore be considered as a starting point for optimization.
Introduction
The 3,3,5,5-tetramethylhexanoyl group is a highly sterically hindered acyl protecting group. Its bulky nature makes it a valuable tool in multi-step organic synthesis for the selective protection of less sterically hindered functional groups, particularly primary alcohols.[1] This steric bulk imparts significant stability towards a wide range of reaction conditions, including acidic and oxidative environments.[2] Deprotection typically requires more forcing conditions, such as strong bases or reductive cleavage, which can be exploited for selective deprotection in the presence of more labile protecting groups.[2]
General Characteristics
Key Features:
-
High Steric Hindrance: Provides excellent steric shielding of the protected functional group.
-
Selective Protection: Due to its bulk, it allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[1]
-
Stability: Generally stable to acidic and oxidative conditions.[2]
-
Deprotection: Typically removed under basic (hydrolysis) or reductive conditions.[2]
Logical Workflow for Protection and Deprotection
Caption: General workflow for the use of a sterically hindered acyl protecting group.
Data Presentation: Protection of Alcohols (using Pivaloyl Chloride as an Analog)
The following table summarizes typical conditions for the protection of alcohols using pivaloyl chloride. Similar conditions are expected to apply for 3,3,5,5-tetramethylhexanoyl chloride, potentially with longer reaction times due to increased steric bulk.
| Substrate Type | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Pivaloyl Chloride | Pyridine | DCM | RT | 2-4 | >95 | [1] |
| Primary Alcohol | Pivaloyl Chloride | Et3N, DMAP (cat.) | DCM | RT | 1-3 | >95 | [1] |
| Primary Alcohol | Pivaloyl Chloride | La(NO₃)₃·6H₂O (cat.) | Neat | RT | 0.5-1 | ~98 | [3] |
| Secondary Alcohol | Pivaloyl Chloride | Pyridine, DMAP (cat.) | DCM | Reflux | 12-24 | Variable | [1] |
Data Presentation: Deprotection of Pivaloyl Esters (as an Analog)
The stability of the 3,3,5,5-tetramethylhexanoyl group is expected to be comparable to or greater than the pivaloyl group. The following deprotection conditions for pivaloyl esters can be used as a starting point.
| Deprotection Method | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| Basic Hydrolysis | |||||||
| KOH | MeOH/H₂O | Reflux | 12-48 | Variable | Harsh conditions, may not be suitable for sensitive substrates. | [4] | |
| NaOMe | MeOH | Reflux | 12-24 | Moderate | Can be slow and require forcing conditions. | [4] | |
| Powdered NaOH, Bu₄NHSO₄ | THF or CH₂Cl₂ | RT | 1-5 | Good | Two-phase system for smooth deacylation. | [5] | |
| Reductive Cleavage | |||||||
| LiAlH₄ | THF or Et₂O | 0 - RT | 1-3 | >90 | Reduces ester to the corresponding alcohol.[6][7] | [4][6] | |
| DIBAL-H | Toluene or DCM | -78 | 1-2 | >90 | Can selectively reduce the ester to the aldehyde at low temperatures.[8][9] | [4][8] | |
| Nucleophilic Cleavage | |||||||
| PhSH, K₂CO₃ (cat.) | NMP | 100 | 0.5-2 | >90 | For aryl esters, under non-hydrolytic conditions. | [10] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using 3,3,5,5-Tetramethylhexanoyl Chloride
Objective: To protect a primary alcohol with the 3,3,5,5-tetramethylhexanoyl group. This protocol is adapted from standard procedures for pivaloylation.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
3,3,5,5-Tetramethylhexanoyl chloride (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) and DMAP (0.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine and DMAP).
-
Slowly add 3,3,5,5-tetramethylhexanoyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours (reaction progress can be monitored by TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the protection of an alcohol.
Protocol 2: Reductive Deprotection using Lithium Aluminum Hydride (LAH)
Objective: To deprotect a 3,3,5,5-tetramethylhexanoyl ester to the corresponding alcohol. This protocol is based on standard LAH ester reductions.[6]
Materials:
-
3,3,5,5-Tetramethylhexanoyl-protected alcohol (1.0 equiv)
-
Lithium aluminum hydride (LAH) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the protected alcohol in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LAH in grams used).
-
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Experimental workflow for reductive deprotection with LAH.
Signaling Pathways and Logical Relationships
The use of protecting groups is a fundamental strategy in synthesis and does not directly involve signaling pathways. The logical relationship is a sequential process of masking a reactive site to perform chemistry elsewhere in the molecule, followed by unmasking. This is illustrated in the general workflow diagram.
Conclusion
The 3,3,5,5-tetramethylhexanoyl group, by analogy to the pivaloyl group, is a robust and highly sterically hindered protecting group suitable for the selective protection of primary alcohols. Its stability under a variety of conditions makes it a valuable asset in complex total synthesis. While deprotection requires specific and often forcing conditions, this can be leveraged to achieve selective deprotection in the presence of more labile protecting groups. The provided protocols and data for the analogous pivaloyl group offer a solid foundation for the application of the 3,3,5,5-tetramethylhexanoyl protecting group in research and development. Researchers should anticipate slightly lower reactivity for both protection and deprotection steps compared to the pivaloyl group due to the increased steric hindrance.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Role of 3,3,5,5-Tetramethylhexanoic Acid in Material Science: Application Notes and Protocols
Disclaimer: Direct applications of 3,3,5,5-tetramethylhexanoic acid in material science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known roles of structurally similar sterically hindered carboxylic acids, such as 3,5,5-trimethylhexanoic acid, and general principles of materials science. These are intended to serve as a hypothetical guide for researchers and scientists.
Introduction
This compound is a saturated fatty acid characterized by a high degree of steric hindrance due to the presence of quaternary carbon atoms adjacent to the carboxylic acid group. This unique structural feature is anticipated to impart specific properties to materials incorporating this molecule. Its bulky nature can influence polymer chain packing, surface properties of materials, and the coordination environment in metal-organic frameworks (MOFs) and coordination polymers.
This document outlines potential applications of this compound in material science, including its use as a polymer modifier, a ligand for the synthesis of coordination polymers, and a surface modifying agent. Detailed experimental protocols for these hypothetical applications are provided to guide researchers in exploring the potential of this compound.
Application Note 1: As a Modifier for Enhanced Polymer Properties
Application: Incorporation of this compound as a comonomer or additive in polymer synthesis to enhance properties such as hydrophobicity, thermal stability, and processability. The bulky tetramethylhexanoyl group can disrupt polymer chain packing, leading to a lower glass transition temperature and improved flexibility.
Principle: The sterically hindered aliphatic chain of this compound can act as an internal plasticizer, increasing the free volume within a polymer matrix. This can lead to a reduction in brittleness and an improvement in the material's performance at low temperatures. Furthermore, the hydrophobic nature of the alkyl chain can enhance the water-repellent properties of the resulting polymer.
Potential Advantages:
-
Improved Flexibility: Acts as an internal plasticizer.
-
Enhanced Hydrophobicity: The long, branched alkyl chain repels water.
-
Increased Thermal Stability: The bulky groups may hinder chain mobility and degradation pathways.
-
Better Solubility in Organic Solvents: Facilitates processing and film casting.
Experimental Protocol: Synthesis of a Modified Acrylic Polymer
This protocol describes the synthesis of a methyl methacrylate (MMA) and n-butyl acrylate (BA) copolymer modified with this compound via free radical polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
n-Butyl acrylate (BA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve MMA (e.g., 20 g), BA (e.g., 20 g), and this compound (e.g., 2 g) in 100 mL of anhydrous toluene.
-
Initiator Addition: Add AIBN (e.g., 0.2 g) to the monomer mixture.
-
Polymerization: Purge the flask with nitrogen for 15 minutes to remove oxygen. Heat the reaction mixture to 70-80 °C with constant stirring.
-
Reaction Monitoring: Maintain the reaction for 6-8 hours. The progress can be monitored by taking small aliquots and measuring the solid content.
-
Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Pour the viscous polymer solution into a beaker containing an excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of this compound into the polymer backbone by identifying the characteristic C=O stretching vibration of the carboxylic acid and ester groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the composition and microstructure of the copolymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and assess the effect of the modifier on the thermal properties.
-
Contact Angle Measurement: To evaluate the hydrophobicity of polymer films cast from the modified polymer.
Application Note 2: As a Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Application: Utilization of this compound as a monodentate or bridging ligand in the synthesis of novel coordination polymers and MOFs. The steric bulk of the ligand can be used to control the dimensionality and porosity of the resulting framework.
Principle: The carboxylate group of this compound can coordinate to metal ions to form extended networks.[1][2] The bulky tetramethyl groups will influence the coordination geometry around the metal center and the packing of the resulting framework. This can lead to the formation of materials with unique porous structures or hydrophobic channels. The use of bulky carboxylic acid ligands can enhance the hydrophobicity and water stability of MOFs.
Potential Advantages:
-
Control of Framework Topology: The steric hindrance can direct the self-assembly process towards specific architectures.
-
Creation of Hydrophobic Pores: The aliphatic nature of the ligand can render the internal pores of the MOF hydrophobic, which is desirable for applications such as the separation of non-polar molecules or for catalysis in non-aqueous media.
-
Enhanced Stability: The bulky groups may protect the metal-carboxylate coordination bond from hydrolysis, leading to improved stability in the presence of moisture.
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based Coordination Polymer
This protocol describes a hypothetical solvothermal synthesis of a coordination polymer using zinc nitrate and this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Ligand and Metal Salt Dissolution: In a 20 mL glass vial, dissolve this compound (e.g., 0.172 g, 1 mmol) in 5 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.149 g, 0.5 mmol) in 5 mL of ethanol.
-
Mixing: Combine the two solutions in the vial containing the ligand.
-
Sealing: Cap the vial tightly.
-
Solvothermal Reaction: Place the vial in a programmable oven. Heat the oven to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool down to room temperature over 12 hours.
-
Crystal Collection: After cooling, colorless crystals may have formed. Carefully decant the mother liquor.
-
Washing: Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the crystals in air or under a mild vacuum.
Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and coordination environment of the metal ions.
-
Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer.
-
Gas Adsorption Measurements (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.
Quantitative Data Summary
Due to the lack of experimental data for this compound in material science applications, the following table presents hypothetical data based on expected trends from similar sterically hindered carboxylic acids.
| Property Measured | Hypothetical Value/Observation | Rationale |
| Modified Polymer Properties | ||
| Glass Transition Temperature (Tg) | Lower than the unmodified polymer | The bulky side chains increase free volume, facilitating chain movement. |
| Water Contact Angle | > 90° | The hydrophobic alkyl groups increase the water-repellency of the surface. |
| Coordination Polymer Properties | ||
| BET Surface Area | 50 - 300 m²/g | The bulky ligands may lead to porous structures, but high packing density could limit the surface area. |
| Thermal Decomposition Temperature | > 300 °C | Metal-carboxylate frameworks generally exhibit good thermal stability. |
Visualizations
Logical Workflow for Polymer Modification and Characterization
Caption: Workflow for the synthesis and characterization of a polymer modified with this compound.
Conceptual Pathway for MOF Synthesis and Analysis
Caption: Conceptual pathway for the synthesis and analysis of a metal-organic framework using this compound as a ligand.
References
Application Notes and Protocols for the Derivatization of 3,3,5,5-Tetramethylhexanoic Acid for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3,5,5-Tetramethylhexanoic acid is a highly branched, sterically hindered carboxylic acid. Its structure presents challenges for direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The high polarity and low volatility of the carboxylic acid group, coupled with the steric hindrance from the quaternary carbon atoms, can lead to poor peak shape, low sensitivity, and unreliable quantification.
Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis. For this compound, derivatization is crucial to:
-
Increase Volatility for GC-MS: By converting the polar carboxyl group into a less polar and more volatile ester or silyl ester, the compound can be readily analyzed by GC.
-
Enhance Ionization for LC-MS: Derivatization can introduce a readily ionizable moiety, improving detection sensitivity in mass spectrometry, particularly in positive ion mode.
-
Improve Chromatographic Behavior: Derivatization reduces tailing and improves peak symmetry, leading to better resolution and more accurate quantification.
These application notes provide detailed protocols for the derivatization of this compound for both GC-MS and LC-MS analysis, based on established methods for sterically hindered and branched-chain carboxylic acids.
Analytical Techniques and Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, two primary derivatization strategies are recommended for sterically hindered carboxylic acids: esterification and silylation .
-
Esterification with Pentafluorobenzyl Bromide (PFBBr): This method forms pentafluorobenzyl (PFB) esters, which are highly volatile and exhibit excellent electron-capturing properties, making them suitable for sensitive detection by Electron Capture Detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. This is a robust method for quantifying branched-chain fatty acids.[1][2]
-
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative.[3][4] Due to the steric hindrance of this compound, harsher reaction conditions (e.g., higher temperature and longer reaction time) may be necessary to achieve complete derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS analysis, derivatization aims to improve ionization efficiency.
-
Esterification with 4'-Bromophenacyl Trifluoromethanesulfonate: This reagent rapidly converts carboxylic acids into 4'-bromophenacyl esters under mild conditions. This method has been successfully applied to sterically hindered carboxylic acids.[5]
-
Amidation with 3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxylic acid to form a hydrazide, which can be readily ionized and detected by MS. This is a common method for the analysis of short-chain fatty acids.[6]
Quantitative Data
The following table summarizes the recovery rates for the derivatization of various straight-chain and branched-chain short-chain fatty acids using pentafluorobenzyl bromide (PFBBr), which is a suitable method for the GC-MS analysis of this compound. While specific data for this compound is not available, the data for other branched-chain acids provide a strong indication of the expected performance.
| Analyte (Short-Chain Fatty Acid) | Average Recovery Rate (%) |
| Isobutyric acid | 97.9 |
| 2-Methylbutyric acid | 95.7 |
| Isovaleric acid | 93.5 |
| Acetic acid | 88.6 |
| Propionic acid | 75.3 |
| Butyric acid | 65.2 |
| Valeric acid | 55.7 |
Data sourced from a study on the simultaneous quantification of straight-chain and branched-chain short-chain fatty acids by GC-MS using PFBBr derivatization.[1][2]
Experimental Protocols
Protocol 1: GC-MS Analysis via PFBBr Esterification
This protocol is adapted from methods for the analysis of branched-chain short-chain fatty acids.[1][2]
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (pH 7)
-
2 mL glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing this compound into a 2 mL glass vial.
-
If the sample is in a solid or non-aqueous phase, dissolve it in a suitable solvent (e.g., acetone).
-
If the sample is aqueous, adjust the pH to 7 with phosphate buffer.
-
-
Derivatization Reaction:
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the PFB ester derivative.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial.
-
Inject 1 µL of the solution into the GC-MS system.
-
GC-MS Conditions (Example):
-
Injection Port: 250°C, Splitless mode
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Scan Range: m/z 50-500
Protocol 2: LC-MS Analysis via 4'-Bromophenacyl Esterification
This protocol is based on a method developed for the derivatization of sterically hindered carboxylic acids.[5]
Materials:
-
This compound standard or sample extract
-
4'-Bromophenacyl trifluoromethanesulfonate solution (10 mg/mL in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
LC-MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile in a 2 mL glass vial.
-
-
Derivatization Reaction:
-
To the sample vial, add a 10-fold molar excess of the 4'-bromophenacyl trifluoromethanesulfonate solution.
-
Add a 5-fold molar excess of DIPEA.
-
Vortex the mixture and allow it to react at room temperature for 5 minutes.[5]
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with an appropriate volume of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the diluted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.
-
LC-MS Conditions (Example):
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Full scan mode (m/z 100-1000) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the expected mass of the derivative.
Visualizations
Caption: Workflow for GC-MS analysis via PFBBr esterification.
Caption: Workflow for LC-MS analysis via 4'-bromophenacyl esterification.
References
- 1. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3,5,5-Tetramethylhexanoic Acid as a Standard in Mass Spectrometry
Preliminary Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and databases, it has been determined that 3,3,5,5-tetramethylhexanoic acid is not a commonly documented or commercially available standard for mass spectrometry applications. There is a significant lack of published methods, application notes, or experimental data detailing its use for calibration or as an internal standard in quantitative mass spectrometry.
Therefore, the following application notes and protocols are presented as a hypothetical guide based on the known properties of the molecule and general principles of mass spectrometry for similar compounds, such as other branched-chain fatty acids. These protocols should be considered as a starting point for method development and will require significant optimization and validation in a laboratory setting.
Introduction
This compound is a saturated fatty acid with a unique branched structure due to the presence of quaternary carbons. This structural feature can offer advantages in mass spectrometry by providing a distinct mass and fragmentation pattern, potentially minimizing interference from common endogenous fatty acids. Its non-polar nature makes it suitable for reverse-phase liquid chromatography.
Potential Applications:
-
Internal Standard: For the quantification of other branched-chain fatty acids or structurally related molecules in complex matrices like plasma, serum, or cell lysates. Its unique mass would prevent overlap with more common, linear fatty acids.
-
System Suitability Standard: To monitor the performance of a liquid chromatography-mass spectrometry (LC-MS) system over time, ensuring consistency in retention time and detector response.
-
Mass Calibration Standard: In high-resolution mass spectrometry, its known exact mass could be used as a lock mass for internal calibration, improving mass accuracy.
Physicochemical Properties and Mass Spectrometry Data
| Property | Value | Source |
| Chemical Formula | C10H20O2 | PubChem |
| Molecular Weight | 172.26 g/mol | PubChem |
| Exact Mass | 172.14633 Da | PubChem |
| Predicted [M-H]- Ion (Negative ESI) | m/z 171.1391 | Calculated |
| Predicted [M+H]+ Ion (Positive ESI) | m/z 173.1536 | Calculated |
| Predicted Key Fragment Ions (Negative ESI, MS/MS of m/z 171.14) | m/z 127.1 (Loss of CO2), m/z 57.07 (tert-butyl fragment) | Predicted |
| Predicted Key Fragment Ions (Positive ESI, MS/MS of m/z 173.15) | m/z 155.14 (Loss of H2O), m/z 115.12 (Loss of H2O and C3H4), m/z 57.07 (tert-butyl fragment) | Predicted |
Experimental Protocols
The following are hypothetical protocols for the use of this compound as an internal standard in an LC-MS/MS workflow for the quantification of a hypothetical analyte.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Standard Solution (e.g., 10 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve the desired concentration for spiking into samples. The optimal concentration will depend on the expected concentration of the analyte and the sensitivity of the mass spectrometer.
Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting small molecules from a biological matrix like plasma.
Caption: General workflow for sample preparation using protein precipitation.
-
To 100 µL of plasma sample, add a predetermined amount of the this compound working standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution will likely be necessary to separate the analyte and internal standard from matrix components. A starting point could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for carboxylic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined experimentally by infusing a pure solution of this compound and performing a product ion scan on the precursor ion. Based on predictions, a potential transition to monitor in negative mode would be m/z 171.14 → 127.1.
-
Ion Source Parameters: These will need to be optimized for the specific instrument used and may include:
-
Capillary Voltage: e.g., 3.0 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Desolvation Gas Flow: e.g., 800 L/hr
-
Data Analysis and Quantification
The quantification of the analyte would be based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
Caption: Logical flow for quantitative analysis using an internal standard.
A calibration curve would be constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression is applied to determine the concentration of the analyte in unknown samples.
Conclusion and Recommendations
While this compound possesses properties that could make it a useful standard in mass spectrometry, the lack of existing data necessitates a full method development and validation process. Researchers interested in using this compound should first verify its commercial availability and purity. Subsequently, a systematic approach to optimizing sample preparation, liquid chromatography, and mass spectrometry conditions will be required to establish a robust and reliable analytical method. It is highly recommended to compare its performance against established and commercially available internal standards for fatty acid analysis.
Synthesis of Metal Complexes with 3,3,5,5-Tetramethylhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 3,3,5,5-tetramethylhexanoic acid as a ligand. This sterically hindered carboxylic acid, a member of the neodecanoic acid family, forms stable complexes with a variety of metal ions. These complexes often exhibit high solubility in organic solvents and are utilized as precursors in materials science, as catalysts, and have potential applications in other areas of chemical research.
Introduction
Metal carboxylate complexes are a well-established class of coordination compounds with diverse applications. The choice of the carboxylic acid ligand plays a crucial role in determining the physical and chemical properties of the resulting complex, such as its solubility, stability, and reactivity. This compound, with its bulky t-butyl group, imparts significant steric hindrance around the metal center. This can influence the coordination geometry, nuclearity, and catalytic activity of the complex. Common applications for related metal carboxylates include their use as catalysts in oxidation reactions and as precursors for the synthesis of metal oxide nanoparticles.
General Synthetic Approaches
Two primary methods are commonly employed for the synthesis of metal complexes with this compound:
-
Salt Metathesis: This is a widely used and often straightforward method that involves the reaction of a metal salt (typically a halide or nitrate) with a salt of the carboxylic acid (e.g., sodium or potassium 3,3,5,5-tetramethylhexanoate). The reaction is typically driven by the precipitation of an insoluble inorganic salt.
-
Reaction with Metal Oxides, Hydroxides, or Carbonates: In this method, the free carboxylic acid is reacted directly with a basic metal salt. The reaction often requires heating to drive off the water or carbon dioxide produced.
Experimental Protocols
Protocol 1: Synthesis of Zinc(II) 3,3,5,5-Tetramethylhexanoate via Salt Metathesis
This protocol describes the synthesis of zinc(II) 3,3,5,5-tetramethylhexanoate from zinc chloride and potassium 3,3,5,5-tetramethylhexanoate.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Zinc chloride (ZnCl₂), anhydrous
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
Preparation of Potassium 3,3,5,5-tetramethylhexanoate:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Slowly add a solution of potassium hydroxide (1 equivalent) in anhydrous methanol to the carboxylic acid solution with stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain potassium 3,3,5,5-tetramethylhexanoate as a white solid. Dry thoroughly under high vacuum.
-
-
Synthesis of Zinc(II) 3,3,5,5-tetramethylhexanoate:
-
Under an inert atmosphere, suspend potassium 3,3,5,5-tetramethylhexanoate (2 equivalents) in anhydrous diethyl ether.
-
In a separate flask, dissolve anhydrous zinc chloride (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the zinc chloride solution to the potassium salt suspension with vigorous stirring.
-
A white precipitate of potassium chloride (KCl) will form.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a cannula or a filter frit to remove the KCl precipitate.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield zinc(II) 3,3,5,5-tetramethylhexanoate as a white, waxy solid.
-
Characterization Data:
| Parameter | Expected Result |
| Appearance | White, waxy solid |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexanes, toluene) |
| FT-IR (cm⁻¹) | ~1610 (asymmetric COO⁻ stretch), ~1410 (symmetric COO⁻ stretch) |
| ¹H NMR (CDCl₃, ppm) | Resonances corresponding to the protons of the 3,3,5,5-tetramethylhexanoate ligand. |
Protocol 2: General Synthesis of Transition Metal 3,3,5,5-Tetramethylhexanoates from Metal Oxides/Hydroxides
This protocol provides a general guideline for the synthesis of first-row transition metal (e.g., Cu, Co, Ni) complexes from their corresponding oxides or hydroxides. Reaction conditions may need to be optimized for each specific metal.
Materials:
-
This compound
-
Metal(II) oxide or hydroxide (e.g., CuO, Co(OH)₂, NiO)
-
Toluene or other high-boiling point, non-polar solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the metal(II) oxide or hydroxide (1 equivalent) and this compound (2-2.5 equivalents).
-
Add sufficient toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring.
-
Water will be formed during the reaction and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, and the solid metal oxide/hydroxide has fully reacted (indicated by a color change and dissolution). This may take several hours to days.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solution to remove any unreacted starting material.
-
Remove the solvent from the filtrate under reduced pressure to yield the metal 3,3,5,5-tetramethylhexanoate complex. The product may be a solid or a viscous oil.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Expected Characterization Data Summary:
| Metal | Complex | Expected Appearance | Magnetic Moment (μB, RT) |
| Copper(II) | [Cu(O₂CR)₂]₂ | Blue or green solid | ~1.7-2.2 (per Cu) |
| Cobalt(II) | [Co(O₂CR)₂] | Pink or blue solid | ~4.3-5.2 |
| Nickel(II) | [Ni(O₂CR)₂] | Green solid | ~2.8-3.5 |
R = CH₂(C(CH₃)₂)CH₂C(CH₃)₃
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal 3,3,5,5-tetramethylhexanoate complexes.
Caption: General workflow for the synthesis and characterization of metal complexes.
Logical Relationships in Synthesis Method Selection
The choice of synthetic method often depends on the nature of the metal precursor. The following diagram illustrates the decision-making process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3,5,5-Tetramethylhexanoic Acid
Welcome to the technical support center for the synthesis of 3,3,5,5-tetramethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Question: My Grignard reaction to form the carboxylate precursor is not initiating. What are the common causes and how can I troubleshoot this?
Answer: Failure of Grignard reaction initiation is a frequent challenge. Several factors can contribute to this issue:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, for example, by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by:
-
Gently crushing the turnings to expose a fresh surface.
-
Adding a small crystal of iodine, which will react with the magnesium surface. The color of the iodine should disappear as the reaction initiates.
-
Adding a few drops of 1,2-dibromoethane to the magnesium suspension.
-
-
Impurities in the Alkyl Halide: The starting alkyl halide (e.g., 1-chloro-2,2,4,4-tetramethylpentane) must be pure and dry.
Question: I am observing a significant amount of a dimeric byproduct in my Grignard reaction mixture. How can I minimize this?
Answer: The formation of a homocoupling product (Wurtz-type coupling) is a known side reaction in Grignard syntheses, especially with primary alkyl halides. To minimize this:
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, reducing the likelihood of it reacting with an already-formed Grignard reagent.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, excessive temperatures can favor the coupling side reaction. Maintain the reaction at a gentle reflux.
Question: The oxidation of 3,3,5,5-tetramethyl-1-hexanol to the carboxylic acid is incomplete. How can I improve the conversion?
Answer: Incomplete oxidation can be due to several factors related to the oxidant and reaction conditions:
-
Choice of Oxidant: Strong oxidizing agents are typically required for the conversion of a primary alcohol to a carboxylic acid. If using a milder oxidant, the reaction may stop at the aldehyde stage. Consider using stronger oxidants like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).
-
Reaction Temperature: The oxidation may require elevated temperatures to proceed to completion. However, excessively high temperatures can lead to side reactions and degradation. Monitor the reaction progress by TLC or GC to determine the optimal temperature.
-
Stoichiometry of the Oxidant: Ensure that a sufficient molar excess of the oxidizing agent is used.
Question: How can I effectively purify the final this compound product?
Answer: Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: After the reaction, the carboxylic acid can be separated from neutral organic impurities by extraction with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent, and the carboxylic acid is regenerated by acidification (e.g., with HCl) and extracted back into an organic solvent.
-
Distillation: If the product is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly considered:
-
Carboxylation of a Grignard Reagent: This involves the reaction of a Grignard reagent, such as 2,2,4,4-tetramethylpentylmagnesium chloride, with carbon dioxide, followed by an acidic workup.
-
Oxidation of the Corresponding Primary Alcohol: This route involves the oxidation of 3,3,5,5-tetramethyl-1-hexanol using a strong oxidizing agent.
Q2: What are the key safety precautions when working with Grignard reagents?
A2: Grignard reagents are highly reactive and require careful handling:
-
They are extremely sensitive to air and moisture, so all reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
They are strong bases and will react exothermically with protic sources, including water and alcohols.
-
The reaction can be exothermic, so it's crucial to have adequate cooling and to control the rate of reagent addition.
Q3: Can you provide typical reaction conditions for the oxidation of 3,3,5,5-tetramethyl-1-hexanol?
A3: A common method involves using potassium permanganate (KMnO4) in an alkaline aqueous solution. The reaction is typically stirred at room temperature or with gentle heating until the purple color of the permanganate disappears, indicating its consumption. An acidic workup is then required to protonate the carboxylate.
Data Summary
The following table summarizes key quantitative data for the two primary synthetic routes.
| Parameter | Grignard Carboxylation | Oxidation of Alcohol |
| Starting Materials | 1-halo-2,2,4,4-tetramethylpentane, Magnesium, CO2 | 3,3,5,5-tetramethyl-1-hexanol, Oxidizing agent (e.g., KMnO4) |
| Solvent | Anhydrous diethyl ether or THF | Water, acetone, or a mixture |
| Reaction Temperature | 25-35 °C (reflux of diethyl ether) | 25-80 °C |
| Reaction Time | 2-4 hours | 4-12 hours |
| Typical Yield | 60-80% | 70-90% |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere (N2 or Ar).
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine.
-
In the dropping funnel, place a solution of 1-chloro-2,2,4,4-tetramethylpentane in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. .
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.
-
Stir the mixture until the reaction is complete.
-
-
Workup and Purification:
-
Slowly add aqueous HCl to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous NaOH solution.
-
Wash the aqueous layer with diethyl ether, then acidify with concentrated HCl.
-
Extract the this compound into diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Protocol 2: Synthesis via Oxidation of 3,3,5,5-tetramethyl-1-hexanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3,5,5-tetramethyl-1-hexanol in a suitable solvent (e.g., a mixture of acetone and water).
-
Oxidation:
-
Slowly add a solution of potassium permanganate in water to the alcohol solution. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux until the purple color of the permanganate is discharged.
-
-
Workup and Purification:
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extract the aqueous solution with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation under reduced pressure or crystallization.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Technical Support Center: Purification of Crude 3,3,5,5-Tetramethylhexanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3,3,5,5-tetramethylhexanoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Disclaimer: Specific experimental data for the purification of this compound is limited in published literature. The following recommendations are based on general principles for the purification of sterically hindered and branched-chain carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, catalysts, and byproducts from side reactions. For instance, if synthesized via oxidation of the corresponding alcohol, residual alcohol may be present. If prepared through a Grignard reaction with CO2, unreacted Grignard reagent and byproducts from its quenching could be impurities.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and generally effective purification techniques for sterically hindered carboxylic acids like this compound are vacuum distillation and recrystallization. Column chromatography can also be employed, particularly for removing non-acidic impurities.
Q3: How does the steric hindrance of this compound affect its purification?
A3: The bulky tetramethyl substitution pattern can influence intermolecular interactions, potentially affecting solubility and crystal lattice formation. This may make finding a suitable recrystallization solvent more challenging. During chromatography, the steric bulk might affect interactions with the stationary phase.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. - Cool the solution very slowly. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was used). The compound is highly soluble even at low temperatures. | - Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again. - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature or while warm. |
| Low recovery of pure product | The compound has significant solubility in the cold solvent. Crystals were not completely collected. | - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of cold solvent used for washing the crystals. - Perform a second crystallization from the mother liquor. |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - Perform a second recrystallization. |
Vacuum Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Bumping or unstable boiling | Uneven heating. Lack of nucleation sites. | - Use a magnetic stir bar or boiling chips. - Ensure the distillation flask is properly insulated. - Heat the flask in a heating mantle with good temperature control. |
| Product solidifies in the condenser | The melting point of the acid is higher than the temperature of the condenser cooling fluid. | - Use a condenser with a wider bore. - Circulate warmer water through the condenser or use an air condenser. |
| Poor separation of impurities | The boiling points of the product and impurities are too close. The distillation column has low efficiency. | - Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations). - Optimize the reflux ratio to favor separation. |
Data Presentation
Table 1: Comparison of Purification Methods for Sterically Hindered Carboxylic Acids (Representative Data)
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-90% | High purity achievable, scalable. | Solvent selection can be challenging, potential for product loss in mother liquor. |
| Vacuum Distillation | 98-99.5% | 70-95% | Effective for removing non-volatile and some volatile impurities, good for larger scales. | Requires vacuum setup, potential for thermal degradation if the compound is unstable at high temperatures. |
| Column Chromatography | >99% | 50-80% | Good for removing a wide range of impurities. | Can be time-consuming and require large volumes of solvent, may not be cost-effective for large scales. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the acid when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude acid and the chosen solvent. Heat the mixture with stirring until the acid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, and the color is due to an impurity, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry thoroughly under vacuum.
General Protocol for Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a heating mantle with a stirrer for even heating.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with stirring.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. It is advisable to collect a forerun fraction which may contain more volatile impurities.
-
Termination: Once the desired product has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Technical Support Center: Overcoming Steric Hindrance in 3,3,5,5-Tetramethylhexanoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered 3,3,5,5-tetramethylhexanoic acid. The bulky tert-butyl groups in this molecule present significant challenges in achieving high yields and purity in common organic reactions. This guide offers practical solutions and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from the significant steric hindrance created by the two quaternary carbon atoms bearing methyl groups at the 3 and 5 positions. This bulkiness shields the carboxylic acid group, making it difficult for nucleophiles to approach and react, which can lead to low yields and slow reaction rates in standard esterification and amidation reactions.[1][2]
Q2: What are the most common issues encountered when working with this acid?
A2: The most frequently reported issues include:
-
Low to no yield in standard esterification and amidation reactions.[1][3]
-
Slow reaction rates , requiring prolonged reaction times and higher temperatures.
-
Side reactions , such as dehydration of alcohols when forcing conditions are used for esterification.[2]
-
Difficulty in activating the carboxylic acid to form an acid chloride or a reactive intermediate.
Q3: Are there any analogous compounds with similar reactivity that I can reference?
A3: Yes, pivalic acid (2,2-dimethylpropanoic acid) and 3,5,5-trimethylhexanoic acid are excellent model compounds. They both feature significant steric hindrance around the carboxylic acid group and much of the literature on overcoming these challenges with these compounds can be applied to this compound.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
If you are experiencing low yields when attempting to form an ester with this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low amide formation yields.
Recommended Solutions & Protocols:
-
Use of Modern Coupling Reagents: Standard carbodiimide reagents like DCC and EDC often give poor results with hindered substrates. [3][6]More powerful uronium/aminium or phosphonium-based reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent for hindered systems. [7][8] * Protocol: To a solution of this compound (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) at 0 °C. Stir the reaction at room temperature for 1-4 hours.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice for coupling hindered amino acids and carboxylic acids. [9] * Protocol: Similar to the HATU protocol, substitute HATU with PyBOP.
-
-
Conversion to Acid Chloride: As with esterification, converting the carboxylic acid to the more reactive acid chloride can significantly improve yields. [10]The resulting acid chloride can then be reacted with the amine, typically in the presence of a non-nucleophilic base like triethylamine or DIPEA.
-
Pivaloyl Mixed Anhydride Method: Pivalic anhydride can be an effective reagent for the direct amidation of carboxylic acids. [5] Quantitative Data for Amide Formation with Hindered Acids:
| Method | Hindered Acid | Amine | Reagents | Yield (%) | Reference |
| HATU Coupling | Pivalic Acid | Benzylamine | HATU, DIPEA | >95 | [7] |
| PyBOP Coupling | N-methylated amino acid | N-methylated amino acid | PyBOP, DIPEA | High | [9] |
| Acid Chloride | 3,5,5-Trimethylhexanoic acid | Primary Amine | Thionyl Chloride, then amine | High | [10] |
Signaling Pathways and Reaction Mechanisms
Yamaguchi Esterification Mechanism
Caption: Mechanism of the Yamaguchi Esterification. [11] Steglich Esterification Mechanism
Caption: Mechanism of the Steglich Esterification. [12] HATU-Mediated Amide Coupling Mechanism
Caption: Mechanism of HATU-mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides [organic-chemistry.org]
- 5. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]
- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Synthesis of 3,3,5,5-Tetramethylhexanoic Acid
Welcome to the technical support center for the synthesis of 3,3,5,5-tetramethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this sterically hindered carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting the synthesis of this compound via oxidation of 3,3,5,5-tetramethylhexan-1-ol, but I am observing low yields of the desired acid. What are the potential causes and solutions?
A1: Low yields in the oxidation of 3,3,5,5-tetramethylhexan-1-ol are a common issue, primarily due to the sterically hindered nature of the substrate. The primary causes and troubleshooting steps are outlined below:
-
Incomplete Oxidation: The primary alcohol may only be partially oxidized to the intermediate aldehyde (3,3,5,5-tetramethylhexanal) instead of the desired carboxylic acid.
-
Solution: Ensure a sufficient excess of the oxidizing agent is used. The reaction time may also need to be extended. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the point of maximum conversion to the acid. Stronger oxidizing agents or harsher reaction conditions (e.g., higher temperature) might be necessary, but this can increase the risk of side reactions.
-
-
Side Reactions: Under strong oxidizing conditions, C-C bond cleavage can occur, leading to the formation of smaller, undesired byproducts.
-
Solution: A milder oxidizing agent, such as PCC (Pyridinium chlorochromate) or PDC (Pyridinium dichromate) followed by a separate oxidation step to the acid (e.g., using sodium chlorite), can provide more control and reduce C-C cleavage. While chromium-based reagents are effective, their toxicity is a concern.[1]
-
-
Difficult Purification: The product's physical properties might make isolation challenging.
-
Solution: Acid-base extraction is a key purification step. Ensure the aqueous phase is sufficiently basic to deprotonate the carboxylic acid and transfer it to the aqueous layer, separating it from unreacted alcohol and aldehyde. Subsequent acidification should be done carefully to precipitate the pure acid.
-
Q2: My synthesis involves the carboxylation of a Grignard reagent prepared from a 1-halo-3,3,5,5-tetramethylhexane, but the primary product is not the carboxylic acid. What are the likely side reactions?
A2: The use of Grignard reagents with sterically hindered substrates is prone to several side reactions.[2][3]
-
Enolization: The Grignard reagent can act as a base and deprotonate any available α-hydrogens on carbonyl compounds that might be present as impurities or formed in situ. With a highly hindered substrate, the Grignard reagent is more likely to act as a base rather than a nucleophile.[3][4]
-
Solution: Use aprotic, dry solvents and ensure all reactants are free of water and acidic protons. Running the reaction at a lower temperature can favor the nucleophilic addition over enolization.
-
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl group of any ketone intermediates or impurities via a hydride transfer mechanism.[2][4]
-
Solution: Use a Grignard reagent with no β-hydrogens if possible, although this is dictated by the desired product structure. Again, lower reaction temperatures can help minimize this side reaction.
-
-
Reaction with CO2: While this is the desired reaction, it can be inefficient with sterically hindered Grignard reagents.
-
Solution: Ensure a high concentration of dry CO2 (e.g., by bubbling dry CO2 gas through the reaction mixture or adding crushed dry ice). The Grignard reagent should be added slowly to the source of CO2 rather than the other way around to maintain a high CO2 concentration.
-
Q3: I am struggling with the characterization of my final product and potential impurities. What techniques are most effective?
A3: A combination of spectroscopic and chromatographic methods is recommended for the characterization of this compound and the identification of side products.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum of the desired product should show characteristic signals for the methylene groups adjacent to the carbonyl and the quaternary carbon, as well as the tert-butyl groups. The carboxylic acid proton will appear as a broad singlet. ¹³C NMR will confirm the presence of the carbonyl carbon and the quaternary carbons.
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying the key functional groups. The desired product will show a strong, broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700-1725 cm⁻¹). The presence of a C=O stretch at a higher wavenumber (around 1720-1740 cm⁻¹) without the broad O-H may indicate the presence of the intermediate aldehyde.
-
Mass Spectrometry (MS): This will provide the molecular weight of the product and its fragments, confirming the molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and side products by separating them before mass analysis.
Quantitative Data Summary
The following table summarizes typical yields and potential side product distributions for the synthesis of this compound via different routes. These values are illustrative and can vary significantly based on reaction conditions.
| Synthesis Route | Desired Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| Oxidation of 3,3,5,5-tetramethylhexan-1-ol | 60-85% | 3,3,5,5-tetramethylhexanal | 10-25% |
| Grignard Carboxylation | 40-60% | Unreacted starting material, reduction products | 20-40% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3,3,5,5-Tetramethylhexan-1-ol
This protocol is a general guideline and may require optimization.
Materials:
-
3,3,5,5-tetramethylhexan-1-ol
-
Jones Reagent (Chromium trioxide in sulfuric acid and acetone) or an alternative oxidizing agent like KMnO4.
-
Diethyl ether or other suitable organic solvent
-
Sodium bisulfite
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3,3,5,5-tetramethylhexan-1-ol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the cooled solution with vigorous stirring. The color of the reaction mixture will change from orange to green/blue.
-
Monitor the reaction progress using TLC or GC. Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange color disappears completely.
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with a saturated solution of sodium bisulfite to remove any remaining chromium salts, followed by a wash with brine.
-
Extract the organic layer with an aqueous solution of sodium hydroxide. The carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid until the this compound precipitates out.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
-
The purity of the product can be further enhanced by recrystallization from a suitable solvent.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the primary synthesis route for this compound via oxidation and highlights the key side reaction of incomplete oxidation.
Caption: Synthesis of this compound via oxidation.
Troubleshooting Logic
This diagram outlines a logical workflow for troubleshooting low yields in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Optimization of 3,3,5,5-Tetramethylhexanoic Acid Esterification
Welcome to the technical support center for the optimization of reaction conditions for the esterification of 3,3,5,5-tetramethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of the sterically hindered this compound.
Issue 1: Low or No Ester Yield
-
Question: My esterification reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
-
Answer: Low ester yield is a frequent challenge with sterically hindered carboxylic acids like this compound.[1][2] The bulky tert-butyl groups near the carboxylic acid functionality significantly slow down the reaction rate.[1] Here are several factors to consider and troubleshoot:
-
Insufficient Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst. For sterically hindered acids, a higher catalyst loading than in standard esterifications may be necessary.[3][4] Consider using fresh, anhydrous acid catalysts like sulfuric acid or p-toluenesulfonic acid.
-
Presence of Water: Fischer esterification is a reversible reaction, and the presence of water will drive the equilibrium back towards the starting materials.[1][2] Ensure all your reagents (alcohol, acid) and glassware are anhydrous. Using a Dean-Stark apparatus to remove water as it is formed is highly recommended for this reaction.[5]
-
Inadequate Reaction Time and Temperature: Due to steric hindrance, this reaction requires more forcing conditions.[6] This means longer reaction times and higher temperatures are often necessary to achieve a reasonable conversion. Monitor the reaction progress over an extended period (e.g., 24-48 hours) at the reflux temperature of the alcohol.
-
Sub-optimal Reactant Ratio: To shift the equilibrium towards the product, use a large excess of the alcohol reactant.[5] This is particularly effective if the alcohol is inexpensive and can also serve as the solvent.
-
Issue 2: Slow Reaction Rate
-
Question: The reaction is proceeding, but it is extremely slow. How can I increase the rate of esterification?
-
Answer: The slow rate is primarily due to the steric hindrance of this compound. To accelerate the reaction, consider the following:
-
Increase Catalyst Concentration: Gradually increase the concentration of the acid catalyst. Monitor for any potential side reactions, such as dehydration of the alcohol, especially with secondary or tertiary alcohols.[3][4]
-
Elevate the Reaction Temperature: Increasing the temperature will increase the reaction rate.[7] If using a low-boiling alcohol, consider switching to a higher-boiling one to allow for a higher reaction temperature.
-
Choice of Catalyst: While strong Brønsted acids are common, consider exploring Lewis acid catalysts, which can also be effective for esterifications.
-
Issue 3: Side Product Formation
-
Question: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize them?
-
Answer: Side product formation can be an issue, especially under harsh reaction conditions.
-
Alcohol Dehydration: If using a secondary or tertiary alcohol, the strong acid catalyst and high temperatures can promote dehydration to form an alkene.[2] If this is a problem, consider using a milder catalyst or a lower reaction temperature, though this will also slow down the desired esterification.
-
Ether Formation: At high temperatures, the alcohol can undergo self-condensation to form an ether. Using a large excess of the alcohol can sometimes favor the esterification reaction over ether formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed esterification of this compound?
A1: The reaction follows the Fischer esterification mechanism.[8][9] It involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of water as a leaving group to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Q2: Can I use a Dean-Stark trap for the esterification of this compound?
A2: Yes, using a Dean-Stark trap is highly recommended.[5] It effectively removes water from the reaction mixture as it is formed, which shifts the equilibrium towards the products and helps to drive the reaction to completion, which is especially important for this sterically hindered substrate.
Q3: What are some suitable catalysts for this esterification?
A3: Strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts for Fischer esterification.[8] For sterically hindered substrates, Lewis acids can also be considered.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting carboxylic acid and the appearance of the ester product.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of esterification of a saturated fatty acid with trimethylolpropane (TMP), which serves as a model for a sterically hindered system.
| Run | Catalyst Conc. (%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5.00 | 4.00 | 150.00 | 89 |
| 2 | 5.00 | 2.00 | 150.00 | 87 |
| 3 | 1.00 | 6.00 | 110.00 | 81 |
| 4 | 5.00 | 2.00 | 110.00 | 85 |
| 5 | 1.00 | 6.00 | 150.00 | 90 |
| 6 | 3.00 | 4.00 | 110.00 | 79 |
| 7 | 5.00 | 6.00 | 110.00 | 89 |
| 8 | 1.00 | 2.00 | 150.00 | 81 |
| 9 | 3.00 | 6.00 | 130.00 | 87 |
| 10 | 1.00 | 2.00 | 110.00 | 77 |
| 11 | 4.00 | 3.00 | 130.00 | 83 |
| 12 | 5.00 | 6.00 | 150.00 | 93 |
| 13 | 1.00 | 4.00 | 130.00 | 84 |
| 14 | 3.00 | 2.00 | 150.00 | 80 |
| 15 | 1.00 | 6.00 | 110.00 | 82 |
| 16 | 5.00 | 6.00 | 110.00 | 91 |
| 17 | 1.00 | 6.00 | 150.00 | 88 |
| 18 | 1.00 | 2.00 | 110.00 | 74 |
Data adapted from a study on the esterification of saturated palm fatty acid distillate with TMP.[10]
Experimental Protocols
General Protocol for the Esterification of this compound with an Alcohol (e.g., Methanol)
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq.). The alcohol can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Collect the water that azeotropes with the alcohol in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed or the reaction appears to have stopped. Due to steric hindrance, this may take 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude ester. Purify the ester by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for optimizing the esterification of this compound.
Caption: Simplified signaling pathway of the Fischer esterification mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Troubleshooting Low Reactivity of 3,3,5,5-Tetramethylhexanoic Acid
Welcome to the technical support center for 3,3,5,5-tetramethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered carboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common issues in your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My amide coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in amide coupling is the most common issue with this compound due to significant steric hindrance from the two quaternary carbon centers. The bulky structure impedes the approach of the amine to the carbonyl carbon.
Potential Causes:
-
Steric Hindrance: The primary reason for low reactivity is the bulky nature of the carboxylic acid, which prevents the nucleophilic attack of the amine.
-
Insufficient Activation: Standard coupling reagents may not be potent enough to activate the sterically hindered carboxylic acid.
-
Poor Nucleophilicity of the Amine: Using a sterically hindered or electron-deficient amine will further decrease the reaction rate.
-
Inappropriate Reaction Conditions: Temperature, solvent, and reaction time may not be optimized for this challenging substrate.
Solutions:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate before adding the amine.
-
Acid Chloride Formation: Use reagents like oxalyl chloride or thionyl chloride to form the highly reactive acyl chloride. A milder alternative for sensitive substrates is Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which allows for the conversion under neutral conditions.[1]
-
Mixed Anhydride Formation: Employ reagents like pivaloyl chloride or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is more reactive than the parent carboxylic acid.[2][3][4]
-
-
Utilize Potent Coupling Reagents: Employ coupling reagents known to be effective for hindered substrates.
-
Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are often successful where other coupling agents fail.
-
DMTMM: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is another effective reagent for amide bond formation with hindered components.
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.
-
Choose an Appropriate Solvent: Aprotic polar solvents like DMF or DMA are generally good choices for amide coupling reactions.
-
Extended Reaction Time: Due to the low reactivity, these reactions may require significantly longer times to reach completion.
-
Question 2: I am attempting to synthesize an ester of this compound, but the reaction is sluggish and gives poor yields. What methods are recommended for esterifying this acid?
Answer:
Esterification of this compound is also challenging due to steric hindrance. Traditional Fischer esterification (acid-catalyzed reaction with an alcohol) is often ineffective.
Potential Causes:
-
Steric Hindrance: The bulky acid prevents the alcohol from accessing the carbonyl carbon.
-
Reversibility of the Reaction: The equilibrium of the esterification may not favor product formation, especially if water is not effectively removed.
Solutions:
-
Yamaguchi Esterification: This is a powerful method for the esterification of sterically hindered carboxylic acids.[2][3] The carboxylic acid is first converted to a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).[2][3]
-
Activation to Acyl Chloride: As with amide synthesis, converting the carboxylic acid to the corresponding acyl chloride followed by reaction with the alcohol is a highly effective strategy.
-
Steglich Esterification: This method uses DCC (dicyclohexylcarbodiimide) as a coupling agent and a catalytic amount of DMAP. While effective for many systems, it may be less so for extremely hindered acids like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive?
A1: The low reactivity stems from the significant steric hindrance created by the two quaternary carbon atoms in the alkyl chain. These bulky groups shield the carboxylic acid's carbonyl carbon, making it difficult for nucleophiles to approach and react.
Q2: Are there any structural analogs of this compound that I can use for comparative studies?
A2: Yes, pivalic acid (2,2-dimethylpropanoic acid) is an excellent and widely studied structural analog.[5] It also features a sterically hindered carboxylic acid group and much of the literature on activating hindered acids uses pivalic acid as a model substrate.
Q3: Can I use microwave irradiation to promote reactions with this acid?
A3: Microwave-assisted synthesis can be a valuable tool to accelerate reactions with sterically hindered substrates by providing rapid and efficient heating, potentially leading to higher yields and shorter reaction times.
Q4: What are the safety considerations when working with the activating agents mentioned?
A4: Many activating agents are corrosive, moisture-sensitive, and/or toxic. For example, oxalyl chloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Comparative Data of Activation Methods
The following table summarizes the effectiveness of various activation methods for sterically hindered carboxylic acids, with pivalic acid often serving as a proxy for this compound.
| Activation Method | Reagent | Typical Amine/Alcohol | Typical Yield (%) | Notes |
| Acid Chloride Formation | Oxalyl Chloride/SOCl₂ | Primary/Secondary Amines | 70-95% | Highly reactive, may not be suitable for sensitive substrates. |
| Ghosez's Reagent | Primary/Secondary Amines | 80-95% | Milder conditions, suitable for acid-sensitive substrates.[1] | |
| Mixed Anhydride | Pivaloyl Chloride | Primary/Secondary Amines | 75-90% | Cost-effective and efficient.[4] |
| Yamaguchi Reagent | Hindered Alcohols | 80-95% | Excellent for esterification of hindered substrates.[2][3] | |
| Coupling Reagents | HATU/DIPEA | Hindered Amines | 60-90% | Often effective when other methods fail. |
| DMTMM | Primary/Secondary Amines | 70-95% | Good for a wide range of substrates. |
Detailed Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride Formation using Ghosez's Reagent
This protocol describes the conversion of this compound to its acyl chloride under neutral conditions, followed by reaction with an amine.
Materials:
-
This compound (1.0 eq)
-
Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 eq)
-
Amine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Ghosez's reagent dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Protocol 2: Esterification using the Yamaguchi Protocol
This protocol is highly effective for the esterification of sterically hindered carboxylic acids like this compound.
Materials:
-
This compound (1.0 eq)
-
2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous toluene
-
Alcohol (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in anhydrous toluene, add triethylamine at room temperature under an inert atmosphere.
-
Add 2,4,6-trichlorobenzoyl chloride dropwise and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.
-
Slowly add the mixed anhydride solution to the alcohol solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizing Workflows and Logic
The following diagrams illustrate the decision-making process for troubleshooting low reactivity and the general workflow for activating the carboxylic acid.
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: General workflow for the activation and reaction of this compound.
References
- 1. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 2. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3,3,5,5-Tetramethylhexanoic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,3,5,5-tetramethylhexanoic acid and its derivatives. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experimentation.
| Issue | Potential Cause | Recommended Action |
| Loss of compound during sample workup or purification | Thermal Degradation: Although this compound is a sterically hindered and generally stable molecule, prolonged exposure to high temperatures can potentially lead to decarboxylation. | - Avoid excessive heating during purification steps like distillation. - Consider using milder purification techniques such as column chromatography at room temperature. - If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Formation of unknown impurities in solution | Oxidative Degradation: The tertiary carbons in the alkyl chain could be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air and light. | - Store solutions of the compound under an inert atmosphere. - Use freshly prepared solutions for experiments. - If the experimental procedure involves oxidizing agents, consider the potential for side reactions with the compound. - For long-term storage, consider adding a suitable antioxidant. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Hydrolysis of Derivatives: Ester or amide derivatives of this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. The steric hindrance provided by the tetramethyl substitution generally slows down this process compared to linear analogues. | - Ensure the pH of the sample and mobile phase is controlled and within a stable range for the derivative. - Use aprotic solvents where possible if hydrolysis is a concern. - Analyze samples promptly after preparation. |
| Discoloration of the sample upon storage | Photodegradation: Although saturated carboxylic acids are generally photostable, prolonged exposure to high-intensity light, especially UV radiation, could potentially initiate radical reactions leading to degradation products. | - Store the compound and its solutions in amber vials or protected from light. - Minimize exposure to light during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under normal storage conditions?
A1: this compound is expected to be highly stable under normal storage conditions (cool, dry, and dark place). Its highly branched, sterically hindered structure contributes to its chemical and thermal stability. Structurally similar compounds like neodecanoic acid are known for their excellent hydrolytical and chemical stability.[1]
Q2: What are the potential degradation pathways for this compound?
A2: Based on its structure, the most likely degradation pathways under forced conditions include:
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Oxidation: The tertiary carbon atoms in the alkyl chain could be susceptible to oxidation, leading to the formation of alcohols or ketones.
Q3: Are esters of this compound resistant to hydrolysis?
A3: Yes, esters of sterically hindered carboxylic acids like this compound are generally more resistant to hydrolysis compared to esters of linear carboxylic acids. The bulky tetramethyl groups shield the carbonyl carbon from nucleophilic attack by water or hydroxide ions. Pivalic acid esters, which are also sterically hindered, are known for their unusual resistance to hydrolysis.[2]
Q4: What analytical methods are suitable for assessing the stability of this compound and its derivatives?
A4: Stability-indicating analytical methods are crucial for separating the intact compound from its potential degradation products. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of the acid and its volatile derivatives. Derivatization of the carboxylic acid group may be required to improve its volatility and chromatographic performance.
Q5: Is this compound sensitive to light?
A5: Saturated carboxylic acids are generally not strong absorbers of UV-visible light and are considered relatively photostable. However, it is always good practice to store the compound and its solutions protected from light to prevent any potential photolytic degradation over extended periods.
Quantitative Stability Data (Representative Data for a Structural Analog)
| Stress Condition | Condition Details | Observation for Pivalic Acid | Reference |
| Thermal | Strong heating | Forms explosive mixtures with air on intense heating. | [3] |
| Chemical Stability | Standard ambient conditions (room temperature) | The product is chemically stable. | [3][4] |
| Incompatible Materials | - | Strong oxidizing agents, Bases, Reducing agents. | [3][4] |
| Hazardous Decomposition | Fire conditions | Hazardous decomposition products formed under fire conditions. | [3][4] |
Note: This table provides general stability information for Pivalic Acid and does not contain quantitative degradation percentages from a formal forced degradation study.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), alongside a control sample stored under normal conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC or GC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Characterization of 3,3,5,5-Tetramethylhexanoic Acid
Welcome to the technical support center for the analytical characterization of 3,3,5,5-tetramethylhexanoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques.
Gas Chromatography (GC) Analysis
Question: Why am I observing poor peak shape (tailing or broadening) for this compound in my GC analysis?
Answer:
Poor peak shape for this compound is a common issue and can be attributed to several factors related to its chemical properties.
-
Polarity and Adsorption: The carboxylic acid group is polar and can interact with active sites (silanol groups) on the GC column and inlet liner, leading to peak tailing.
-
Low Volatility: The relatively high molecular weight and polarity of the acid can result in low volatility, causing peak broadening.
-
Thermal Instability: At high temperatures in the GC inlet, the acid may undergo decarboxylation, contributing to peak distortion.
Troubleshooting Steps:
-
Derivatization: The most effective solution is to derivatize the carboxylic acid to a less polar and more volatile ester (e.g., methyl or silyl ester). This minimizes interactions with active sites.
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, seals) are highly inert to reduce adsorption.
-
Column Choice: Use a column specifically designed for the analysis of acidic compounds.
-
Injection Temperature: Optimize the injection port temperature to ensure complete volatilization without causing thermal degradation.
Question: I am having difficulty separating this compound from its structural isomers. What can I do?
Answer:
Co-elution of isomers is a significant challenge due to their similar physical properties.
Troubleshooting Steps:
-
High-Resolution Capillary Column: Employ a long (e.g., 60-100 m) and narrow-bore (e.g., 0.18-0.25 mm) capillary column with a stationary phase that offers high selectivity for isomers.
-
Temperature Program Optimization: Use a slow oven temperature ramp rate to enhance the separation of closely eluting compounds.
-
Column Stationary Phase: Experiment with different stationary phases (e.g., polar vs. non-polar) to exploit subtle differences in isomer interactions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Question: I am observing a weak signal or no signal for this compound in my LC-MS analysis. What are the possible causes?
Answer:
A weak or absent signal in LC-MS can stem from issues with ionization, mobile phase composition, or mass spectrometer settings.
Troubleshooting Steps:
-
Ionization Mode: this compound is best analyzed in negative ion mode (ESI-) as it readily forms a [M-H]⁻ ion. Ensure your mass spectrometer is operating in the correct polarity.
-
Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units above the pKa of the carboxylic acid to ensure it is deprotonated and can be efficiently ionized. The addition of a small amount of a basic modifier like ammonium hydroxide can be beneficial.
-
Source Parameters: Optimize the ion source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for your specific compound and flow rate.
-
Sample Preparation: Ensure the sample is free from interfering matrix components that could cause ion suppression.
Question: My retention time for this compound is not reproducible. What could be the issue?
Answer:
Retention time shifts are often related to the mobile phase, column, or instrument conditions.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Buffer degradation or changes in solvent composition can affect retention.
-
Column Equilibration: Adequately equilibrate the column with the mobile phase before each injection sequence.
-
Column Temperature: Use a column oven to maintain a constant and stable column temperature.
-
Pump Performance: Check the LC pump for leaks and ensure it is delivering a consistent and accurate flow rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The proton NMR (¹H NMR) signals for my this compound sample are broad. Why is this happening?
Answer:
Signal broadening in the NMR spectrum of this compound can be due to several factors.
-
Steric Hindrance: The bulky tetramethyl groups can restrict bond rotation, leading to conformational exchange on the NMR timescale, which can broaden signals.
-
Aggregation: Carboxylic acids can form hydrogen-bonded dimers or other aggregates in solution, which can also lead to peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
Troubleshooting Steps:
-
Temperature Variation: Acquire spectra at different temperatures. If the broadening is due to conformational exchange, the peaks may sharpen at higher or lower temperatures.
-
Solvent and Concentration: Try different deuterated solvents and vary the sample concentration to disrupt hydrogen bonding and aggregation.
-
Sample Purity: Ensure your sample is free from paramagnetic impurities. If necessary, treat the sample with a chelating agent like EDTA.
Frequently Asked Questions (FAQs)
What is the molecular weight of this compound?
The molecular weight of this compound (C₁₀H₂₀O₂) is 172.26 g/mol .[1]
Is derivatization necessary for the GC analysis of this compound?
While direct analysis is possible on specialized columns, derivatization is highly recommended.[2][3] Converting the carboxylic acid to an ester (e.g., methyl ester) increases its volatility and thermal stability, leading to improved peak shape and sensitivity.[2][4]
What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of 171.1. In positive ion mode, adducts such as [M+H]⁺ (m/z 173.1) or [M+Na]⁺ (m/z 195.1) might be observed, though negative mode is generally preferred for carboxylic acids.
What are the characteristic chemical shifts in the ¹H and ¹³C NMR spectra of this compound?
-
¹H NMR:
-
Singlets for the methyl protons of the two gem-dimethyl groups.
-
Singlets or multiplets for the methylene protons.
-
A broad singlet for the acidic proton of the carboxyl group.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) in the downfield region (around 180 ppm).
-
Signals for the quaternary carbons.
-
Signals for the methyl and methylene carbons in the upfield region.
-
Experimental Protocols
GC-MS Analysis with Derivatization
This protocol describes the esterification of this compound to its methyl ester for GC-MS analysis.
1. Derivatization (Methyl Esterification):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., toluene).
-
Add 2 mL of a derivatizing agent such as 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl ester with 2 mL of hexane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
2. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
LC-MS Analysis
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Drying Gas Temp | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if desired.
2. NMR Spectrometer Parameters (¹H NMR):
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard single pulse |
| Acquisition Time | 2-3 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 16 or as needed for good signal-to-noise |
3. NMR Spectrometer Parameters (¹³C NMR):
| Parameter | Value |
| Spectrometer | 100 MHz or higher |
| Pulse Program | Proton-decoupled single pulse |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or as needed for good signal-to-noise |
Visualizations
Caption: Troubleshooting workflow for poor GC peak shape.
Caption: Troubleshooting workflow for weak LC-MS signal.
References
Catalyst Selection for 3,3,5,5-Tetramethylhexanoic Acid Reactions: A Technical Support Center
Welcome to the Technical Support Center for catalyst selection in reactions involving 3,3,5,5-tetramethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst choice and reaction optimization. Due to its significant steric hindrance, this compound presents unique challenges in achieving high conversion and yield. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and modification of this compound and its derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion in Esterification | Steric Hindrance: The bulky t-butyl groups near the carboxylic acid functionality impede the approach of the alcohol.[1][2] | - Catalyst Choice: Employ a less sterically demanding and highly active catalyst. Lewis acids like tin(II) catalysts or strong Brønsted acids such as sulfuric acid or p-toluenesulfonic acid are often effective.[3][4] For milder conditions, consider enzymatic catalysis (e.g., lipases), which can exhibit high selectivity. - Reaction Conditions: Increase the reaction temperature to overcome the activation energy barrier. Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product.[1] An excess of the less hindered reactant (usually the alcohol) can also improve conversion. |
| Amidation Reaction is Unsuccessful | Poor Nucleophilicity of Amine/High Steric Hindrance: The combination of a sterically hindered acid and a bulky or electronically deactivated amine can prevent the reaction. | - Activation of Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate such as an acyl chloride or use a coupling agent (e.g., DCC, EDC). - Advanced Catalysts: Utilize specialized catalysts known for amidating hindered substrates. Lanthanide tris(amide) complexes, Niobium(V) oxide (Nb2O5), and Tantalum(V) chloride (TaCl5) have shown efficacy in catalyzing direct amidation of a wide range of carboxylic acids.[5][6][7] |
| Side Reactions or Decomposition | High Temperatures/Strongly Acidic or Basic Conditions: The forcing conditions required to overcome steric hindrance can lead to undesired side reactions like dehydration of alcohols or decomposition of starting materials or products.[1] | - Milder Catalysts: Explore alternative catalytic systems that operate under milder conditions. Enzymatic catalysts or certain heterogeneous catalysts can be effective at lower temperatures.[4][8] - Reaction Optimization: Carefully screen reaction parameters such as temperature, catalyst loading, and reaction time to find a balance between conversion and selectivity. |
| Difficulty in Catalyst Separation | Homogeneous Catalyst Usage: Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid can be challenging to remove from the reaction mixture, leading to product contamination.[4][9] | - Heterogeneous Catalysts: Employ solid acid catalysts such as Amberlyst-15, zeolites, or sulfated zirconia. These can be easily separated by filtration and are often reusable, contributing to a more sustainable process.[4][10][11] |
Frequently Asked Questions (FAQs)
Esterification
-
Q1: What are the most effective catalysts for the esterification of this compound with primary alcohols?
-
A1: Due to the steric hindrance of the acid, strong acid catalysts are typically required. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common choices for their high activity.[4] For heterogeneous options that allow for easier workup, solid acid catalysts like Amberlyst-15 or sulfated zirconia can be effective, though they may require higher temperatures or longer reaction times.[10][11] Tin-based catalysts, such as tin oxide, have also been used for the esterification of structurally similar hindered acids.[3]
-
-
Q2: Can I use a base as a catalyst for the esterification of this acid?
-
A2: No, base catalysis is not effective for Fischer esterification. The base would deprotonate the carboxylic acid to form a carboxylate anion, which is a poor electrophile and will not readily react with the alcohol.[2]
-
-
Q3: My esterification reaction with a secondary or tertiary alcohol is not working. What can I do?
-
A3: Esterification with more sterically hindered alcohols is extremely challenging. In such cases, converting the carboxylic acid to a more reactive species like an acyl chloride is often necessary. Alternatively, using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the reaction.
-
Amidation
-
Q4: What catalysts are recommended for the direct amidation of this compound?
-
A4: Direct amidation of sterically hindered acids is difficult. Catalytic systems that have shown promise for a broad range of carboxylic acids include lanthanide tris(amide) complexes, which can catalyze amidation with less nucleophilic aromatic amines.[5] Heterogeneous catalysts like Nb₂O₅ have also been reported as effective and reusable Lewis acid catalysts for amidation.[6]
-
Decarboxylation
-
Q5: Is it possible to catalytically decarboxylate this compound?
-
A5: While specific data for this molecule is scarce, catalytic decarboxylation of sterically hindered carboxylic acids is an area of active research. Transition metal catalysts, particularly those based on nickel and cobalt, have been investigated for the carboxylation (the reverse reaction) of sterically hindered aryl triflates, suggesting their potential applicability in decarboxylation.[12] Palladium-based catalysts have also been shown to be effective for the decarboxylation of certain carboxylic acids.[13][14]
-
Catalyst Performance Data
The following tables provide a comparative overview of various catalysts used in esterification and amidation reactions. While specific data for this compound is limited, the presented data for other carboxylic acids can guide catalyst selection.
Table 1: Comparison of Catalysts for Esterification of Carboxylic Acids
| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Conversion/Yield | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Lauric Acid & 2-ethylhexanol | 130°C, 2h | 97%[9] | High activity, low cost | Corrosive, difficult to separate[4] |
| p-Toluenesulfonic Acid (PTSA) | Acetic Acid & Glycerol | - | High | High efficiency | Corrosive, product separation challenges[4] | |
| Heterogeneous Acid | Amberlyst-15 | Lauric Acid & Diethylene Glycol | 190°C (microwave), 1.5h | 31.6%[9] | Easy separation, reusable | Lower activity than homogeneous catalysts[9] |
| Sulfated Zirconia | Stearic Acid & Methanol | 60°C, 7h | 88%[10] | High thermal stability, strong acidity | Can be more expensive to prepare | |
| Tin Oxide | 3,5,5-trimethylhexanoic acid & 1,4-cyclohexane dimethanol | 220°C | High (qualitative)[3] | Effective for hindered acids | High reaction temperatures required[3] | |
| Enzymatic | Immobilized Lipase | Various | Mild (e.g., 40-60°C) | Variable | High selectivity, mild conditions | Higher cost, potential for denaturation |
Table 2: Comparison of Catalysts for Amidation of Carboxylic Acids
| Catalyst | Substrates | Reaction Conditions | Yield | Key Features |
| Lanthanide tris(amide) complexes | Various esters and aromatic amines | Mild conditions | Good[5] | Effective for less nucleophilic amines[5] |
| Niobium(V) oxide (Nb₂O₅) | n-dodecanoic acid and aniline | Toluene, reflux | High | Reusable, heterogeneous Lewis acid catalyst[6] |
| Tantalum(V) chloride (TaCl₅) | Alkyl- and aryl-carboxylic acids with primary and secondary amines | Toluene or CH₂Cl₂, reflux | Selective formation | Effective in various solvents[7] |
| Triarylsilanols | Carboxylic acids and amines | Toluene, reflux | Good | First silicon-centered molecular catalysts for direct amidation[15] |
Experimental Protocols
Representative Protocol: Esterification of a Sterically Hindered Carboxylic Acid (Adapted from 3,5,5-trimethylhexanoic acid esterification)
This protocol provides a general methodology for the esterification of a sterically hindered carboxylic acid, such as this compound, with an alcohol using a solid acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., 1-octanol)
-
Catalyst (e.g., Tin(II) oxide, 0.2 wt% of total reactants)
-
Toluene (or another suitable solvent to facilitate water removal)
-
Nitrogen gas supply
-
Standard laboratory glassware including a multi-neck round-bottom flask, reflux condenser, Dean-Stark trap, thermometer, and magnetic stirrer.
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. Charge the round-bottom flask with this compound, the alcohol (a molar excess of the alcohol, e.g., 1.5 to 2 equivalents, is recommended), the catalyst, and the solvent.
-
Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Heating and Reflux: Begin stirring and gradually heat the reaction mixture to reflux. The temperature will depend on the solvent used (for toluene, the boiling point is ~111°C).
-
Water Removal: Collect the water azeotropically removed from the reaction mixture in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration.
-
Purification: The crude product can be purified by washing with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by distillation or column chromatography.
Visualizations
Catalyst Selection Workflow for Esterification
Caption: Decision workflow for selecting an esterification catalyst.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Synthesis routes of 3,5,5-Trimethylhexanoic acid [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Byproducts of 3,3,5,5-Tetramethylhexanoic Acid
Welcome to the Technical Support Center for the synthesis and purification of 3,3,5,5-tetramethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and manage reaction byproducts effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the Grignard reaction with carbon dioxide and the Koch-Haaf reaction.
-
Grignard Reaction: This involves the reaction of a 1-halo-2,2,4,4-tetramethylpentane (e.g., 1-chloro-2,2,4,4-tetramethylpentane) with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide (dry ice).[1][2]
-
Koch-Haaf Reaction: This method utilizes the reaction of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) with carbon monoxide in the presence of a strong acid catalyst.[3]
Q2: What are the typical byproducts I can expect from the Grignard synthesis route?
A2: Byproducts in the Grignard synthesis of this compound often arise from side reactions of the highly reactive Grignard reagent. These can include:
-
Coupling Product (Wurtz-type): Dimerization of the neopentyl halide starting material can occur, leading to the formation of 2,2,4,4,6,6-hexamethylheptane. This is a major side reaction when using primary or benzylic halides.[4]
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-halo-2,2,4,4-tetramethylpentane.
-
Products from Reaction with Water/Oxygen: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Reaction with water will quench the Grignard reagent, forming 2,2,4,4-tetramethylpentane. Exposure to oxygen can lead to the formation of the corresponding alcohol, 3,3,5,5-tetramethylhexan-1-ol, after workup.
Q3: What byproducts are common in the Koch-Haaf synthesis of this compound?
A3: The Koch-Haaf reaction proceeds via carbocation intermediates, which are prone to rearrangement. Therefore, the primary byproducts are typically isomeric carboxylic acids. Due to the use of diisobutylene as a starting material, which can isomerize under acidic conditions, a mixture of tertiary carboxylic acids can be formed.
Q4: How can I minimize byproduct formation in the Grignard synthesis?
A4: To minimize byproducts in the Grignard synthesis, consider the following:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
-
High-Quality Reagents: Use anhydrous solvents (e.g., diethyl ether, THF) and high-purity magnesium turnings. An oxide layer on the magnesium can inhibit the reaction.[1]
-
Controlled Addition: Slow, controlled addition of the alkyl halide to the magnesium suspension can help to manage the exothermic reaction and potentially reduce the formation of coupling byproducts.
-
Activation of Magnesium: If the reaction is difficult to initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[1]
Q5: How can I purify this compound from the reaction byproducts?
A5: Purification strategies depend on the nature of the byproducts.
-
Fractional Distillation: This is a primary method for separating the desired carboxylic acid from non-acidic byproducts like coupling products and unreacted starting materials, as their boiling points will be significantly different.[5]
-
Recrystallization: If the crude product is a solid at room temperature, recrystallization from a suitable solvent can be an effective method for purification.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid allows for its separation from neutral byproducts. The crude reaction mixture can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
Troubleshooting Guides
Grignard Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Carboxylic Acid | - Incomplete formation of the Grignard reagent. - Quenching of the Grignard reagent by water or oxygen. - Inefficient carboxylation. | - Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere. - Use fresh, high-quality magnesium and anhydrous solvent. - Activate the magnesium with a crystal of iodine or 1,2-dibromoethane.[1] - Ensure the carbon dioxide source (dry ice) is completely anhydrous. - Add the Grignard solution to a large excess of crushed dry ice to ensure complete carboxylation. |
| Reaction Fails to Initiate | - Inactive magnesium surface due to an oxide layer. - Impurities in the reagents or solvent. | - Activate the magnesium with iodine or 1,2-dibromoethane.[1] - Gently warm the flask to initiate the reaction. - Use a sonicator to dislodge the oxide layer from the magnesium surface. - Ensure the alkyl halide and solvent are pure and dry. |
| Significant Amount of Coupling Product | - High local concentration of the alkyl halide. - High reaction temperature. | - Add the alkyl halide solution slowly and dropwise to the magnesium suspension. - Maintain a gentle reflux; avoid excessive heating. |
| Presence of 2,2,4,4-Tetramethylpentane in Product | - Grignard reagent was quenched by a proton source (e.g., water). | - Rigorously exclude moisture from the reaction system. Use anhydrous reagents and solvents and an inert atmosphere. |
Koch-Haaf Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of Isomeric Carboxylic Acids | - Carbocation rearrangement during the reaction. | - Optimize reaction temperature and time to favor the formation of the desired product. - The formation of some isomers is often unavoidable in this reaction. Purification will be necessary. |
| Low Conversion of Diisobutylene | - Insufficient catalyst activity. - Low carbon monoxide pressure. | - Use a fresh, active acid catalyst. - Ensure adequate carbon monoxide pressure is maintained throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
1-Chloro-2,2,4,4-tetramethylpentane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Dry ice (solid CO2)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (e.g., 1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-chloro-2,2,4,4-tetramethylpentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the chloride solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and bubbling), gently warm the flask.
-
Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Carboxylation:
-
Crush a large excess of dry ice in a separate flask and add anhydrous diethyl ether to create a slurry.
-
Slowly add the prepared Grignard reagent to the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Slowly add 6 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a 1 M sodium hydroxide solution.
-
Separate the layers and acidify the aqueous layer with 6 M hydrochloric acid until a precipitate forms.
-
Extract the precipitated carboxylic acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purify by fractional distillation or recrystallization.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C10H20O2 | 172.26 | ~240-245 | ~38-42 |
| 1-Chloro-2,2,4,4-tetramethylpentane | C9H19Cl | 162.70 | ~165-167 | - |
| 2,2,4,4,6,6-Hexamethylheptane | C13H28 | 184.36 | ~202-204 | - |
| 2,2,4,4-Tetramethylpentane | C9H20 | 128.26 | ~122-123 | - |
| 3,3,5,5-Tetramethylhexan-1-ol | C10H22O | 158.28 | ~210-215 | - |
Note: Boiling and melting points are approximate and can vary with pressure and purity.
Visualizations
Caption: Byproduct formation pathways in the Grignard synthesis.
Caption: Isomeric byproduct formation in the Koch-Haaf reaction.
Caption: General purification workflow for this compound.
References
avoiding decomposition of 3,3,5,5-tetramethylhexanoic acid during reactions
Welcome to the Technical Support Center for 3,3,5,5-tetramethylhexanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding the decomposition of this sterically hindered carboxylic acid during chemical reactions.
Troubleshooting Guides
Issue 1: Suspected Decomposition of this compound During a Reaction
Q1: My reaction mixture involving this compound has turned brown, and I'm observing gas evolution. What could be happening?
A1: The browning of the reaction mixture and gas evolution are common indicators of decomposition. This compound, being a sterically hindered carboxylic acid, can be prone to decarboxylation (loss of CO2) under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases. This can lead to the formation of unsaturated byproducts that may polymerize or degrade further, causing the color change.
Q2: What are the likely decomposition pathways for this compound?
A2: The primary decomposition pathway is likely decarboxylation. Due to the presence of quaternary carbon atoms, the resulting carbocation intermediate would be relatively stable, facilitating the loss of carbon dioxide. This can be followed by rearrangements and elimination reactions to yield various isomeric alkenes.
dot
Caption: Plausible decomposition pathway of this compound.
Q3: How can I confirm if decomposition has occurred?
A3: You can use analytical techniques to identify the parent acid and potential decomposition products.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool to separate and identify volatile byproducts, such as the resulting alkenes.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: A disappearance or decrease in the characteristic peaks of the starting material and the appearance of new signals in the olefinic region (typically 4.5-6.5 ppm) would indicate decomposition.
Issue 2: Difficulty in Achieving Complete Conversion in Reactions
Q1: I'm struggling to get my esterification (or amide coupling) reaction with this compound to go to completion. I'm worried about using harsh conditions and causing decomposition.
A1: This is a common challenge due to the steric hindrance around the carboxylic acid group. Forcing the reaction with high temperatures is likely to favor decomposition.
Q2: What are some recommended methods to activate this compound for esterification or amidation while minimizing decomposition?
A2: Milder activation methods are recommended.
-
Conversion to Acid Chloride: Converting the carboxylic acid to its corresponding acid chloride is a common and effective activation method. However, standard reagents like thionyl chloride can require elevated temperatures. Using oxalyl chloride with a catalytic amount of DMF at room temperature is a milder alternative.
-
Use of Coupling Reagents: For amide bond formation, a variety of coupling reagents can be employed at or below room temperature. For sterically hindered acids, uronium or phosphonium-based reagents are often more effective.
dot
Validation & Comparative
A Comparative Guide to 3,3,5,5-Tetramethylhexanoic Acid and 3,5,5-Trimethylhexanoic Acid for Researchers and Drug Development Professionals
In the landscape of branched-chain fatty acids (BCFAs), structural isomerism plays a critical role in defining the physicochemical properties and biological activities of molecules. This guide provides a detailed comparison of two such isomers: 3,3,5,5-tetramethylhexanoic acid and 3,5,5-trimethylhexanoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis based on available data and established principles of organic chemistry.
Physicochemical Properties
The seemingly subtle difference in the number and position of methyl groups between this compound and 3,5,5-trimethylhexanoic acid results in notable variations in their physical and chemical characteristics. The increased steric hindrance and altered molecular symmetry in the tetramethylated isomer are expected to influence its melting point, boiling point, and solubility.
While extensive experimental data for this compound is limited, we can infer its properties based on established principles of chemical structure and the available data for its trimethylated counterpart. The additional methyl group at the 3-position in this compound introduces significant steric bulk around the carboxylic acid functional group, which can impact its reactivity and intermolecular interactions.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3,5,5-Trimethylhexanoic Acid |
| Molecular Formula | C10H20O2[1] | C9H18O2[2] |
| Molecular Weight | 172.26 g/mol [1] | 158.24 g/mol [2] |
| IUPAC Name | This compound[1] | 3,5,5-trimethylhexanoic acid[2] |
| Boiling Point | Not available | 253.4 °C at 760 mmHg[2] |
| Melting Point | Not available | -70 °C[3] |
| Density | Not available | 0.919 g/cm³[2] |
| Water Solubility | Predicted to be low | Sparingly soluble[2] |
| LogP (calculated) | 3.2[1] | 3.25[2] |
Note: Properties for this compound are largely predicted or inferred due to a lack of extensive experimental data in publicly available literature.
The higher degree of branching in this compound is expected to disrupt crystal lattice packing, likely resulting in a lower melting point compared to a linear C10 fatty acid, but its precise value relative to 3,5,5-trimethylhexanoic acid is not documented. The increased steric hindrance in the tetramethyl isomer may also affect its boiling point and solubility in various solvents.
Synthesis and Reactivity
The synthesis of these branched-chain fatty acids is influenced by their structural differences, particularly the steric hindrance around the carboxylic acid group.
Synthesis of 3,5,5-Trimethylhexanoic Acid
A common method for the synthesis of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol.[4] This process can be carried out by reacting the alcohol with molecular oxygen, often in the presence of an oxidation catalyst such as compounds of cobalt, manganese, or copper to maximize the reaction rate.[4] The precursor, 3,5,5-trimethylhexanol, can be obtained through the hydroformylation of diisobutylene.[4]
Synthesis of this compound
The synthesis of the more sterically hindered this compound presents a greater chemical challenge. Standard esterification or amide bond formation reactions can be difficult with such hindered carboxylic acids.[3][5] Specialized methods are often required to achieve good yields. One potential approach involves the use of highly reactive intermediates. For instance, the conversion of the carboxylic acid to an acyl fluoride, which can then react with a nucleophile at elevated temperatures, has proven effective for coupling sterically hindered substrates.[3]
The logical workflow for synthesizing these sterically hindered acids often involves creating the carbon skeleton first, followed by the introduction and/or modification of the functional group.
Caption: A generalized workflow for the synthesis of sterically hindered carboxylic acids.
Biological Activity and Potential Applications
Branched-chain fatty acids are known to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[6][7] The specific effects can be highly dependent on the isomer's structure.
While specific studies on the biological effects of this compound and 3,5,5-trimethylhexanoic acid are not abundant, general trends for BCFAs suggest they can influence cellular processes. For instance, some BCFAs have been shown to be cytotoxic to cancer cells and can inhibit fatty acid biosynthesis.[1][8] The structural differences between the two isomers discussed here could lead to distinct interactions with biological macromolecules, such as enzymes and receptors, potentially resulting in different biological outcomes.
The metabolism of BCFAs is also an area of active research. These fatty acids can be incorporated into cellular lipids and may influence membrane fluidity and signaling pathways.[9] The catabolism of branched-chain amino acids can lead to the formation of branched-chain acyl-CoA products, which are intermediates in BCAA metabolism.[10]
Caption: A simplified diagram illustrating potential biological interactions of BCFAs.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting point of fatty acids that are solid at room temperature.
-
Sample Preparation: A small amount of the solid fatty acid is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., a Thiele tube with heating oil).
-
Heating and Observation: The bath is heated slowly and evenly. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For fatty acids, which may soften gradually, the temperature at which the substance becomes clear and liquid is typically reported as the melting point.
Determination of Solubility
This protocol outlines a qualitative method for assessing the solubility of fatty acids in various solvents.
-
Sample Preparation: A small, measured amount of the fatty acid (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of different solvents (e.g., 1 mL of water, ethanol, chloroform) is added to each test tube.
-
Observation: The tubes are agitated and observed for the dissolution of the fatty acid. The solubility is categorized as soluble, sparingly soluble, or insoluble based on visual inspection.[2] For a more quantitative analysis, varying amounts of the solute can be added to a fixed volume of solvent until saturation is reached.
Conclusion
This compound and 3,5,5-trimethylhexanoic acid, while closely related structurally, are expected to exhibit distinct physicochemical properties and potentially different biological activities. The greater steric hindrance in the tetramethyl isomer is a key differentiating factor, likely influencing its synthesis, reactivity, and interaction with biological systems. While data for 3,5,5-trimethylhexanoic acid is more readily available, further experimental investigation into this compound is warranted to fully elucidate its properties and potential applications in research and drug development. The provided experimental protocols can serve as a foundation for such comparative studies.
References
- 1. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]
- 9. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of spectroscopic data of tetramethylhexanoic acid isomers
Comparative Spectroscopic Analysis of Tetramethylhexanoic Acid Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of tetramethylhexanoic acid isomers. This document provides a framework for analysis, including predicted data based on structural features, and standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Due to the limited availability of published experimental spectroscopic data for all isomers of tetramethylhexanoic acid, this guide presents a comparative analysis based on established spectroscopic principles and data from closely related compounds. The provided tables outline the expected characteristic signals that would enable differentiation between the isomers.
Data Presentation
The structural differences among the isomers of tetramethylhexanoic acid (C₁₀H₂₀O₂) will manifest in distinct ways across various spectroscopic techniques. The following tables summarize the predicted key differentiating features in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tetramethylhexanoic Acid Isomers
| Isomer | Key Differentiating Proton Signals (Predicted) |
| 2,2,3,3-Tetramethylhexanoic Acid | - Singlet for the C2-methyls. - Singlet for the C3-methyls. - Quartet and triplet for the C4-C5 ethyl group. |
| 2,2,5,5-Tetramethylhexanoic Acid | - Singlet for the C2-methyls. - Singlet for the C5-methyls (t-butyl group). - Two methylene signals (C3 and C4) appearing as complex multiplets. |
| 3,3,5,5-Tetramethylhexanoic Acid | - Singlet for the C3-methyls. - Singlet for the C5-methyls (t-butyl group). - Two singlets for the non-equivalent C2 and C4 methylene protons. |
| Other Isomers | The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values will vary based on the symmetry and connectivity of the methyl and methylene groups. |
Note: The acidic proton (-COOH) for all isomers is expected to appear as a broad singlet between 10-13 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Tetramethylhexanoic Acid Isomers
| Isomer | Key Differentiating Carbon Signals (Predicted) |
| 2,2,3,3-Tetramethylhexanoic Acid | - Distinct quaternary carbon signals for C2 and C3. - Signals for the four methyl groups. - Signals for the ethyl group carbons. |
| 2,2,5,5-Tetramethylhexanoic Acid | - Two distinct quaternary carbon signals (C2 and C5). - Signals for the C2-methyls and the C5-methyls. - Two methylene carbon signals (C3 and C4). |
| This compound | - Two distinct quaternary carbon signals (C3 and C5). - Signals for the C3-methyls and the C5-methyls. - Two methylene carbon signals (C2 and C4). |
| Other Isomers | The number of unique carbon signals will directly correspond to the molecular symmetry. Isomers with higher symmetry will show fewer signals. |
Note: The carboxyl carbon (-COOH) is expected in the 170-185 ppm range for all isomers.
Table 3: Key IR Spectroscopy Bands for Tetramethylhexanoic Acid Isomers
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad band |
| C-H (sp³) | 2850-3000 | Sharp peaks, potentially obscured by the O-H band |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp absorption |
| C-O | 1210-1320 | Medium intensity |
Note: While the main absorption bands will be similar for all isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observable due to differences in the skeletal vibrations.
Table 4: Mass Spectrometry Data for Tetramethylhexanoic Acid Isomers
| Analysis Type | Expected Observation |
| Molecular Ion (M⁺) | m/z = 172.1463 (for high-resolution MS) |
| Key Fragmentation Patterns | The fragmentation patterns will be the primary differentiating feature. The location of the quaternary carbons will dictate the stability of the resulting carbocations and thus the major fragments observed. For example, cleavage alpha to the carbonyl group is common. Isomers with t-butyl groups will likely show a prominent peak corresponding to the loss of a t-butyl radical (m/z = 57). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the tetramethylhexanoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates.
-
Solid (ATR) : If the sample is a solid, place a small amount directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition :
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing : Perform a background scan (with no sample) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method : Electrospray ionization (ESI) is a common method for carboxylic acids.[1] Electron ionization (EI) can also be used, particularly with Gas Chromatography (GC) introduction.
-
Instrumentation :
-
Low-Resolution MS : A quadrupole or ion trap mass analyzer can be used for initial analysis and fragmentation studies.
-
High-Resolution MS (HRMS) : An Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the accurate mass and elemental composition.[2]
-
-
Data Acquisition : Acquire the full scan mass spectrum to identify the molecular ion. For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe the characteristic fragmentation pattern.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of tetramethylhexanoic acid isomers using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis and structural elucidation of tetramethylhexanoic acid isomers.
References
A Comparative Guide to the Analytical Validation of 3,3,5,5-Tetramethylhexanoic Acid Quantification Methods
For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of novel compounds is paramount. This guide provides a comparative overview of established analytical methodologies applicable to the validation of 3,3,5,5-tetramethylhexanoic acid, a branched-chain carboxylic acid. While specific validated methods for this compound are not extensively published, this document outlines a comparison of the two most probable and robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparison is based on established methods for structurally similar branched-chain fatty acids.
The primary distinction between these two powerful techniques often lies in the sample preparation stage. GC-MS typically requires a derivatization step to increase the volatility of carboxylic acids, allowing them to be analyzed in the gas phase. In contrast, LC-MS/MS can often analyze these compounds directly in the liquid phase, simplifying the sample preparation workflow.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods in the analysis of short to medium-chain branched fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | Typically > 0.99 | Typically > 0.995 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low ng/mL range | Sub ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range | Low ng/mL to sub ng/mL range |
| Sample Throughput | Lower due to longer run times and derivatization | Higher due to faster run times and simpler sample preparation |
| Derivatization | Generally required for volatility | Not typically required |
| Matrix Effects | Less prone to ion suppression | Can be susceptible to ion suppression/enhancement |
Experimental Protocols
The following sections detail generalized yet comprehensive experimental protocols for the analysis of a branched-chain fatty acid like this compound using both GC-MS and LC-MS/MS.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation & Derivatization:
-
To a 100 µL aliquot of the sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction using a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a derivatization reagent. A common choice for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
Instrumental Analysis:
-
GC System: Utilize a system such as an Agilent 8890 GC.
-
Column: A non-polar column, for instance, a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is typically effective.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Program: A typical starting temperature is 60°C, held for 1-2 minutes, followed by a temperature ramp of 10-20°C/min up to a final temperature of 280-300°C.
-
MS System: An Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
To a 50 µL aliquot of the sample, add an appropriate internal standard.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
The extract can either be injected directly or evaporated and reconstituted in the initial mobile phase.
-
-
Instrumental Analysis:
-
LC System: A high-performance liquid chromatography system such as a Shimadzu Nexera or Waters ACQUITY UPLC.
-
Column: A C18 reversed-phase column (e.g., 50-100 mm in length, 2.1 mm internal diameter, < 2 µm particle size) is standard for this type of analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
MS/MS System: A triple quadrupole mass spectrometer such as a Sciex 7500 or a Thermo Scientific TSQ Altis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity, monitoring a specific precursor-to-product ion transition.
-
Visualizing the Methodologies
To better understand the sequence of events in validating and applying these analytical methods, the following diagrams illustrate the general validation workflow and a comparison of the specific experimental workflows for GC-MS and LC-MS/MS.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A comparison of typical experimental workflows for GC-MS and LC-MS/MS.
The Strategic Advantage of Ester Prodrugs in Antiviral Therapy: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, enhancing the oral bioavailability of promising drug candidates remains a critical challenge. One of the most successful strategies to overcome poor absorption is the development of ester prodrugs. By masking polar functional groups, esterification can significantly increase a drug's lipophilicity, leading to improved membrane permeability and ultimately, higher systemic exposure. While specific comparative data on the performance of 3,3,5,5-tetramethylhexanoic acid derivatives in drug delivery is not extensively available in publicly accessible literature, this guide provides a comparative analysis of well-established antiviral ester prodrugs to illustrate the profound impact of this approach on pharmacokinetic profiles.
This guide will delve into two prominent examples: the evolution of the antiherpetic agent acyclovir to its L-valyl ester prodrug, valacyclovir, and the development of tenofovir prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), for the treatment of HIV-1 and hepatitis B virus (HBV) infections. The presented data and experimental methodologies offer a clear framework for evaluating the potential benefits of employing ester prodrug strategies, including those that could potentially involve branched-chain fatty acids like this compound.
Performance Comparison: Oral Bioavailability of Antiviral Prodrugs
The oral bioavailability of a drug is a key pharmacokinetic parameter that dictates the fraction of an administered dose that reaches systemic circulation. The following table summarizes the significant improvements in oral bioavailability achieved by converting hydrophilic parent drugs into more lipophilic ester prodrugs.
| Parent Drug | Ester Prodrug | Promoieties | Parent Drug Oral Bioavailability (%) | Prodrug Oral Bioavailability (as Parent Drug) (%) | Fold Increase in Bioavailability |
| Acyclovir | Valacyclovir | L-valine | 10-20[1] | 54.5[2] | ~3-5 fold |
| Tenofovir | Tenofovir Disoproxil Fumarate (TDF) | Two isopropoxycarbonyloxymethyl (disoproxil) groups | <1 | ~25 (fasting), ~39 (with high-fat meal)[3][4] | N/A |
| Tenofovir | Tenofovir Alafenamide (TAF) | Phenylalanine and ethyl ester groups | <1 | Enhanced intracellular delivery at lower plasma concentrations compared to TDF[5][6] | N/A |
Experimental Protocols: Assessing Oral Bioavailability
The determination of oral bioavailability is a cornerstone of preclinical and clinical drug development. The following provides a generalized methodology for a comparative oral bioavailability study in an animal model, such as the rat.
Objective:
To compare the oral bioavailability of a parent drug and its ester prodrug derivative.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration:
-
Intravenous (IV) Group: The parent drug is administered intravenously (e.g., via tail vein) at a specific dose to determine the area under the plasma concentration-time curve for 100% bioavailability (AUCIV).
-
Oral Parent Drug Group: The parent drug is administered orally (e.g., via gavage) at a specific dose.
-
Oral Prodrug Group: The ester prodrug is administered orally at an equimolar dose to the parent drug.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of the parent drug and/or the prodrug are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the area under the curve (AUCoral).
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula:
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100
Mechanism of Action and Prodrug Conversion: A Visual Representation
The effectiveness of an ester prodrug strategy hinges on its ability to be efficiently absorbed and subsequently converted to the active parent drug. The following diagrams illustrate the mechanism of action and the metabolic conversion pathways for valacyclovir and the tenofovir prodrugs.
Caption: Metabolic activation of valacyclovir to acyclovir and its mechanism of action.
Caption: Comparative metabolic pathways of TDF and TAF to the active tenofovir diphosphate.
Conclusion
The case studies of valacyclovir, TDF, and TAF unequivocally demonstrate the power of the ester prodrug approach in significantly enhancing the oral bioavailability and therapeutic efficacy of antiviral agents. By increasing lipophilicity, these prodrugs overcome the absorption barriers faced by their parent molecules. The choice of the promoiety is critical, as it influences not only the physicochemical properties of the prodrug but also its metabolic stability and the efficiency of its conversion to the active drug. The higher plasma stability of TAF compared to TDF, leading to more efficient intracellular delivery of tenofovir, highlights the potential for further refinement of this strategy. For researchers and drug development professionals, these examples serve as a compelling rationale for exploring ester prodrugs, potentially including novel structures like derivatives of this compound, to unlock the full therapeutic potential of promising but poorly absorbed drug candidates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Benchmarking Synthetic Routes to 3,3,5,5-Tetramethylhexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Synthetic Methods
The synthesis of 3,3,5,5-tetramethylhexanoic acid can be approached through several established methods for creating sterically hindered carboxylic acids. The most viable routes include the Koch-Haaf reaction, oxidation of the corresponding primary alcohol, and the carboxylation of a Grignard reagent. This section provides a quantitative comparison of these methods based on data from analogous transformations.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Koch-Haaf Reaction | 2,2,4,4-Tetramethyl-1-pentene | HCOOH, H₂SO₄ | 20 - 70 | 1 - 4 | 80 - 95 | >98 | General method for tertiary carboxylic acids[1] |
| Oxidation of Primary Alcohol | 2,2,4,4-Tetramethylhexan-1-ol | KMnO₄ or CrO₃/H₂SO₄ | 0 - 100 | 2 - 24 | 70 - 90 | >95 | Analogous to the synthesis of 3,5,5-trimethylhexanoic acid[2] |
| Grignard Carboxylation | 1-Halo-2,2,4,4-tetramethylpentane | Mg, CO₂ | 0 - 25 | 2 - 6 | 60 - 80 | >95 | General method for carboxylic acid synthesis[3][4][5] |
Note: The data presented for the synthesis of this compound are extrapolated from established procedures for structurally similar compounds due to the absence of specific literature for this exact molecule.
Experimental Protocols
Detailed experimental protocols for the most promising synthetic routes to this compound are provided below. These protocols are based on general methodologies and may require optimization for the specific target molecule.
Method 1: Koch-Haaf Reaction
The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alkenes or alcohols.[1]
Protocol:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cooled to 20°C, add formic acid (HCOOH).
-
Slowly add 2,2,4,4-tetramethyl-1-pentene to the acidic mixture, maintaining the temperature between 20°C and 70°C.
-
After the addition is complete, stir the reaction mixture for 1-4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield this compound.
Method 2: Oxidation of 2,2,4,4-Tetramethylhexan-1-ol
The oxidation of a primary alcohol to a carboxylic acid is a fundamental and widely used transformation in organic synthesis.
Protocol:
-
Dissolve 2,2,4,4-tetramethylhexan-1-ol in a suitable solvent such as acetone or a mixture of acetic acid and water.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄), to the solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if permanganate was used.
-
Acidify the mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude carboxylic acid.
-
Purify by distillation or recrystallization.
Method 3: Carboxylation of a Grignard Reagent
The reaction of a Grignard reagent with carbon dioxide is a classic method for the formation of a carboxylic acid with one additional carbon atom.[3][4][5]
Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium (Mg) turnings.
-
Add a solution of 1-halo-2,2,4,4-tetramethylpentane (e.g., the bromide or iodide) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0°C.
-
Bubble dry carbon dioxide (CO₂) gas through the solution or pour the Grignard reagent onto crushed dry ice.
-
Stir the mixture until the reaction is complete.
-
-
Work-up:
-
Quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl).
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by distillation or recrystallization.
-
Logical Relationship of Synthetic Pathways
The following diagram illustrates the logical flow and relationship between the different synthetic approaches to this compound, starting from common precursors.
Caption: Synthetic pathways to this compound.
References
A Comparative Guide to the Stability of 3,3,5,5-Tetramethylhexanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The chemical stability of ester-containing molecules is a critical parameter in drug development and formulation science. The rate of hydrolytic cleavage of an ester bond can significantly impact a drug's shelf-life, bioavailability, and therapeutic efficacy. This guide provides a comparative analysis of the stability of 3,3,5,5-tetramethylhexanoic acid esters, benchmarked against other common alkyl esters. Due to the highly sterically hindered nature of the 3,3,5,5-tetramethylhexanoyl group, its esters are predicted to exhibit exceptional resistance to hydrolysis.
The Role of Steric Hindrance in Ester Stability
The susceptibility of an ester to hydrolysis is profoundly influenced by the steric bulk of the acyl and alcohol moieties. In acid- and base-catalyzed hydrolysis, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the ester. Large, bulky groups around the carbonyl carbon physically obstruct this attack, thereby slowing down the rate of hydrolysis. This concept is quantitatively described by the Taft steric parameter (Eₛ), where a more negative value indicates greater steric hindrance and, consequently, a slower reaction rate.
The 3,3,5,5-tetramethylhexanoyl group, with its quaternary carbon atom adjacent to the carbonyl group, presents a significant steric barrier to nucleophilic attack, analogous to the well-studied pivaloyl (trimethylacetyl) group. This structural feature is the primary basis for the predicted high stability of its corresponding esters.
Comparative Hydrolytic Stability: A Data-Driven Overview
| Ester | Acyl Group Structure | Relative Rate of Acid-Catalyzed Hydrolysis (k/k₀) | Taft Steric Parameter (Eₛ) | Predicted Stability |
| Methyl Acetate | CH₃-CO- | 1.00 | 0.00 | Low |
| Ethyl Acetate | CH₃CH₂-CO- | 0.47 | -0.07 | Moderate |
| Isopropyl Acetate | (CH₃)₂CH-CO- | 0.10 | -0.47 | High |
| tert-Butyl Acetate | (CH₃)₃C-CO- | 0.0076 | -1.54 | Very High |
| Methyl 3,3,5,5-Tetramethylhexanoate | (CH₃)₃CCH₂C(CH₃)₂-CO- | Predicted to be < 0.0076 | Predicted to be < -1.54 | Exceptionally High |
Data for acetate esters are derived from literature values for acid-catalyzed hydrolysis. The values for Methyl 3,3,5,5-Tetramethylhexanoate are predicted based on the established trend of increasing steric hindrance.
As the data illustrates, increasing the steric bulk of the acyl group from methyl to tert-butyl results in a dramatic decrease in the rate of hydrolysis. Given that the 3,3,5,5-tetramethylhexanoyl group is even more sterically encumbered than the tert-butyl (pivaloyl) group, it is reasonable to predict that its esters will exhibit even greater hydrolytic stability.
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed methodology for determining the hydrolytic stability of esters. This protocol can be adapted for various esters, including those of this compound.
Protocol: Determination of Ester Hydrolysis Rate by HPLC
1. Objective: To quantify the rate of hydrolysis of an ester under controlled acidic or basic conditions by monitoring the decrease in the ester concentration over time using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
Ester of interest (e.g., Methyl 3,3,5,5-tetramethylhexanoate)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Buffer solution (e.g., phosphate or acetate buffer)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the ester in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare the hydrolysis medium by adding the required amount of acid or base to the buffer solution to achieve the desired pH.
-
-
Hydrolysis Reaction:
-
Equilibrate the hydrolysis medium to the desired temperature (e.g., 37 °C) in a water bath.
-
Initiate the reaction by adding a small, known volume of the ester stock solution to the pre-heated hydrolysis medium to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a mobile phase or a suitable solvent to stop further hydrolysis.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the ester from its hydrolysis products (the carboxylic acid and the alcohol).
-
Inject the quenched samples into the HPLC system.
-
Monitor the peak area of the ester at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the ester concentration (or peak area) versus time.
-
For a first-order reaction, the plot will be linear. The slope of the line is equal to the negative of the pseudo-first-order rate constant (k).
-
The half-life (t₁/₂) of the ester under the tested conditions can be calculated using the equation: t₁/₂ = 0.693 / k.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
An Economic Analysis of Synthetic Routes to 3,3,5,5-Tetramethylhexanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of unique molecular scaffolds is a cornerstone of innovation. 3,3,5,5-Tetramethylhexanoic acid, a highly branched C10 carboxylic acid, presents a valuable building block for various applications due to its steric bulk and lipophilicity. This guide provides an objective comparison of two primary synthetic routes to this compound: the Koch-Haaf reaction and a Grignard-based approach. The analysis is supported by estimated quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of this compound can be approached through two main chemical transformations. The Koch-Haaf reaction, a well-established industrial process for the synthesis of neo-acids, utilizes the readily available and inexpensive feedstock, diisobutylene. In contrast, a Grignard-based route offers a classic organometallic approach, starting from the corresponding alkane, 2,2,4,4-tetramethylpentane, which requires halogenation prior to carboxylation.
This guide will demonstrate that while both routes are chemically feasible, the Koch-Haaf reaction presents a more economically favorable pathway for the large-scale production of this compound, primarily due to the lower cost of the starting material and a more streamlined process. The Grignard route, while versatile, is likely to be more expensive due to the multi-step nature and the higher cost of the initial alkane.
Comparative Data of Synthesis Routes
The following table summarizes the key economic and process parameters for the two synthetic routes to this compound. The values are estimated based on typical yields for similar reactions and bulk pricing of reagents.
| Parameter | Koch-Haaf Reaction | Grignard Route |
| Starting Material | Diisobutylene | 2,2,4,4-Tetramethylpentane |
| Estimated Starting Material Cost ($/kg) | ~$1.50 - $3.00 | ~$15.00 - $25.00 |
| Key Reagents | Carbon Monoxide (or Formic Acid), Sulfuric Acid | Chlorine, Magnesium, Carbon Dioxide (Dry Ice) |
| Number of Key Synthetic Steps | 1 | 2 |
| Estimated Overall Yield | ~85% | ~70% (cumulative) |
| Estimated Raw Material Cost per kg of Product | ~$5 - $10 | ~$30 - $50 |
| Key Advantages | - Low-cost starting material- High atom economy- Well-established industrial precedent | - Milder reaction conditions for carboxylation step- Avoids use of high-pressure CO |
| Key Disadvantages | - Requires high-pressure equipment (for CO)- Use of highly corrosive strong acids | - Higher cost of starting material- Multi-step process with an additional purification- Grignard reagents are highly sensitive to moisture |
Synthesis Route Diagrams
To visualize the logical flow of each synthetic pathway, the following diagrams have been generated.
Caption: Logical workflow for the Koch-Haaf synthesis of this compound.
Caption: Logical workflow for the Grignard-based synthesis of this compound.
Experimental Protocols
The following are representative experimental protocols for the key transformations in each synthetic route. These are based on general procedures for these reaction types and should be optimized for specific laboratory conditions.
Route 1: Koch-Haaf Reaction
Synthesis of this compound from Diisobutylene
-
Materials:
-
Diisobutylene (mixture of isomers)
-
Formic acid (98-100%)
-
Sulfuric acid (95-98%)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with diisobutylene (1.0 mol) and cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled mixture of concentrated sulfuric acid (3.0 mol) is added dropwise to the stirred diisobutylene, maintaining the temperature below 10 °C.
-
After the addition is complete, formic acid (1.2 mol) is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
The reaction mixture is stirred vigorously at 5-10 °C for an additional 4-6 hours.
-
The reaction mixture is then poured slowly onto crushed ice with stirring.
-
The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic extracts are washed with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound. The expected yield is in the range of 80-90%.[1][2][3][4]
-
Route 2: Grignard-based Synthesis
Step 1: Synthesis of 1-Chloro-2,2,4,4-tetramethylpentane
-
Materials:
-
2,2,4,4-Tetramethylpentane
-
Sulfuryl chloride (SO₂Cl₂)
-
AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)
-
Anhydrous sodium bicarbonate
-
-
Procedure:
-
A flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2,2,4,4-tetramethylpentane (1.0 mol) and a catalytic amount of AIBN.
-
Sulfuryl chloride (1.1 mol) is added portion-wise under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux (around 70-80 °C) and stirred for 4-6 hours. The reaction should be monitored by GC for the disappearance of the starting material.
-
After cooling to room temperature, the reaction mixture is washed carefully with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess starting material and solvent (if any) are removed by distillation.
-
The crude 1-chloro-2,2,4,4-tetramethylpentane is purified by vacuum distillation. The expected yield for this step is estimated to be around 85-90%.
-
Step 2: Synthesis of this compound via Grignard Reagent
-
Materials:
-
1-Chloro-2,2,4,4-tetramethylpentane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 3 M)
-
-
Procedure:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 mol).
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 1-chloro-2,2,4,4-tetramethylpentane (1.0 mol) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (indicated by gentle refluxing), the remaining solution of the chloroalkane is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled in an ice bath, and crushed dry ice is added in small portions with vigorous stirring. An excess of dry ice should be used.
-
The reaction is allowed to warm to room temperature, and then it is carefully quenched by the slow addition of 3 M hydrochloric acid with cooling.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield this compound. The expected yield for the carboxylation and workup is typically in the range of 80-85%.[5][6][7]
-
Conclusion
The economic analysis clearly favors the Koch-Haaf reaction for the synthesis of this compound on a preparatory or industrial scale. The primary driver for this is the significantly lower cost of the diisobutylene starting material compared to 2,2,4,4-tetramethylpentane. The single-step nature of the Koch-Haaf process also contributes to its cost-effectiveness by reducing processing time, solvent usage, and waste generation.
The Grignard route , while a viable laboratory method, is hampered by the high cost of its starting material and the necessity of a two-step sequence. The synthesis and purification of the intermediate chloroalkane add complexity and cost to the overall process. However, for small-scale synthesis where the specialized equipment for the Koch-Haaf reaction is not available, the Grignard route remains a practical alternative.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the desired scale of production, available equipment, and the specific economic constraints of the project. For bulk quantities, the Koch-Haaf reaction is the demonstrably superior choice from an economic standpoint.
References
- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
comparative study of the biological effects of different branched-chain fatty acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of different branched-chain fatty acids (BCFAs), supported by experimental data. BCFAs are saturated fatty acids characterized by a methyl group on the carbon chain, commonly found in dairy products, ruminant meats, and certain fermented foods.[1][2] The position of this methyl branch defines their classification into two main isomers: iso-BCFAs, with the branch on the penultimate carbon, and anteiso-BCFAs, with the branch on the antepenultimate carbon. This structural difference significantly influences their biological activities, impacting cellular processes from membrane fluidity to cell signaling and viability.
Quantitative Comparison of Biological Effects
The following tables summarize the key quantitative data from comparative studies on different BCFAs.
| Parameter | BCFA Isomer | Cell Line | Concentration | Result | Reference |
| Cell Viability (% of Control) | iso-C15:0 | MCF-7 (Breast Cancer) | 200 µM | 56 ± 6.8% (at 72h) | [1] |
| anteiso-C15:0 | MCF-7 (Breast Cancer) | 200 µM | No significant effect | [1] | |
| iso-C17:0 | MCF-7 (Breast Cancer) | 200 µM | 43 ± 8.8% (at 72h) | [1] | |
| anteiso-C17:0 | MCF-7 (Breast Cancer) | 200 µM | No significant effect | [1] | |
| Apoptosis-Related Gene Expression (Fold Change vs. Control) | iso-C15:0 | MCF-7 (Breast Cancer) | 200 µM | Bcl-2: 0.71 ± 0.06Bax: 1.72 ± 0.14 | [1] |
| anteiso-C15:0 | MCF-7 (Breast Cancer) | 200 µM | No significant effect | [1] | |
| iso-C17:0 | MCF-7 (Breast Cancer) | 200 µM | Bcl-2: 0.64 ± 0.09Bax: 2.15 ± 0.24 | [1] | |
| anteiso-C17:0 | MCF-7 (Breast Cancer) | 200 µM | No significant effect | [1] | |
| Gene Expression in Hepatocytes (Fold Change vs. Control) | iso-C15:0 (14-MPA) | HepG2 (Hepatocyte) | 10 µM | FASN: ↓SREBP1: ↓CRP: ↓IL-6: ↓ | [3] |
| anteiso-C13:0 (12-MTA) | HepG2 (Hepatocyte) | 10 µM | FASN: ↑SREBP1: No effectCRP: ↑IL-6: ↑ | [3] |
Key Biological Effects: A Comparative Overview
1. Cell Proliferation and Apoptosis:
Current research indicates a significant difference in the cytotoxic effects of iso- and anteiso-BCFAs. Studies on MCF-7 breast cancer cells have shown that iso-C15:0 and iso-C17:0 inhibit cell viability and induce apoptosis.[1] This is accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1] In contrast, their anteiso- counterparts, anteiso-C15:0 and anteiso-C17:0, did not exhibit these effects at the same concentrations.[1]
2. Inflammatory Response:
The inflammatory potential of BCFAs also appears to be isomer-dependent. In HepG2 hepatocytes, an iso-BCFA (14-methylpentadecanoic acid, iso-C16:0) was found to decrease the gene expression of the inflammatory markers C-reactive protein (CRP) and interleukin-6 (IL-6).[3] Conversely, an anteiso-BCFA (12-methyltetradecanoic acid, anteiso-C14:0) led to an increase in the expression of these pro-inflammatory genes.[3] These findings suggest that iso-BCFAs may possess anti-inflammatory properties, while certain anteiso-BCFAs could be pro-inflammatory.
3. Lipid Metabolism:
The regulation of lipid metabolism is another area where iso- and anteiso-BCFAs show divergent effects. The same study on hepatocytes demonstrated that the iso-BCFA lowered the expression of fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1), key regulators of fatty acid synthesis.[3] In contrast, the anteiso-BCFA increased FASN expression and had no effect on SREBP1.[3]
Signaling Pathways
The distinct biological effects of different BCFAs are mediated through their influence on various cellular signaling pathways.
Figure 1: Differential signaling pathways of iso- and anteiso-BCFAs.
iso-BCFAs, such as pentadecanoic acid (C15:0), have been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), a key pathway in cell growth and proliferation.[4][5] This may contribute to their observed anti-proliferative effects. Furthermore, the increase in the Bax/Bcl-2 ratio by iso-BCFAs directly promotes the intrinsic apoptosis pathway.[1] The downregulation of inflammatory gene expression by iso-BCFAs suggests a potential inhibitory effect on pro-inflammatory signaling pathways like NF-κB.
Conversely, the pro-inflammatory gene expression induced by certain anteiso-BCFAs suggests a potential activation of pathways like NF-κB, although direct evidence on the protein level is still needed.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the biological effects of BCFAs.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of BCFAs on cell viability.
-
Methodology:
-
Cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test BCFAs (e.g., iso-C15:0, anteiso-C15:0) or a vehicle control (e.g., ethanol).
-
Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[6][7]
-
2. Analysis of Apoptosis-Related Protein Expression (Western Blot)
-
Objective: To quantify the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).
-
Methodology:
-
Cells are treated with BCFAs as described for the cell viability assay.
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8][9]
-
3. Measurement of Cytokine Secretion (ELISA)
-
Objective: To measure the concentration of secreted inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Methodology:
-
Immune cells (e.g., macrophages) are cultured and treated with different BCFAs.
-
The cell culture supernatant is collected after a specified incubation period.
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells.
-
A biotinylated detection antibody specific for a different epitope on the cytokine is added.
-
Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the cytokine concentration in the samples is determined by interpolating from the standard curve.[10][11]
-
Figure 2: General experimental workflow for comparing BCFA effects.
Conclusion
The available evidence strongly suggests that the biological effects of branched-chain fatty acids are highly dependent on their isomeric structure. Iso-BCFAs, particularly those with 15 and 17 carbons, have demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, as well as anti-inflammatory and lipid-lowering gene expression profiles in hepatocytes. In contrast, anteiso-BCFAs of similar chain lengths appear to lack these cytotoxic properties and may even promote the expression of certain inflammatory and lipogenic genes. These differential effects are likely mediated through distinct actions on key signaling pathways such as AMPK, mTOR, and potentially NF-κB. Further research is warranted to fully elucidate the comparative effects of these fatty acid isomers on a broader range of cell types and to explore their therapeutic potential in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds | MDPI [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Sensitive change of iso-branched fatty acid (iso-15:0) in Bacillus pumilus PAMC 23174 in response to environmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-6 in Inflammation, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphenol A in combination with TNF-α selectively induces Th2 cell-promoting dendritic cells in vitro with an estrogen-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of 3,3,5,5-Tetramethylhexanoic Acid
This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for 3,3,5,5-tetramethylhexanoic acid. In the absence of a standardized, published round-robin study for this specific compound, this document presents a hypothetical comparative study to assist researchers, scientists, and drug development professionals in establishing and evaluating their own analytical performance. The methodologies and data herein are based on established analytical techniques for organic acids, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for its sensitivity and specificity.
Data Presentation: Hypothetical Inter-Laboratory Comparison
The following tables summarize hypothetical data from a simulated inter-laboratory study involving five laboratories. This data is representative of typical performance characteristics for the GC-MS analysis of this compound and is intended to illustrate how key analytical performance metrics can be compared.
Table 1: Summary of Analytical Performance Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Limit of Detection (LOD) (µg/L) | 0.5 | 0.8 | 0.6 | 1.0 | 0.7 |
| Limit of Quantification (LOQ) (µg/L) | 1.5 | 2.5 | 1.8 | 3.0 | 2.0 |
| Repeatability (RSDr) (%) | 4.2 | 5.8 | 4.5 | 6.5 | 5.1 |
| Reproducibility (RSDR) (%) | 8.5 | 10.2 | 9.0 | 11.5 | 9.8 |
Table 2: Analysis of a Blind Sample (Nominal Concentration: 25 µg/L)
| Replicate | Laboratory 1 (µg/L) | Laboratory 2 (µg/L) | Laboratory 3 (µg/L) | Laboratory 4 (µg/L) | Laboratory 5 (µg/L) |
| 1 | 24.5 | 26.1 | 25.5 | 23.8 | 24.9 |
| 2 | 25.1 | 24.9 | 24.8 | 26.5 | 25.3 |
| 3 | 24.8 | 25.5 | 25.1 | 24.5 | 24.7 |
| Mean | 24.8 | 25.5 | 25.1 | 24.9 | 25.0 |
| Accuracy (%) | 99.2 | 102.0 | 100.4 | 99.6 | 100.0 |
Experimental Protocols
A detailed methodology is crucial for ensuring the comparability of results between laboratories. The following protocol for the analysis of this compound is based on standard methods for volatile and semi-volatile organic acid analysis by GC-MS.
Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from an aqueous matrix and derivatize it for GC-MS analysis.
-
Procedure:
-
To 10 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Acidify the sample to a pH of approximately 2 using hydrochloric acid.
-
Extract the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of the acid.
-
The derivatized sample is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Objective: To separate, detect, and quantify the derivatized this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized analyte.
-
Data Analysis and Quantification
-
Objective: To identify and quantify this compound in the samples.
-
Procedure:
-
Identification: The retention time and the mass spectrum of the peak corresponding to the derivatized this compound in the sample chromatogram should be compared to that of a pure, derivatized standard.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration in the unknown samples is then determined from this curve.
-
Visualizations
The following diagrams illustrate the logical flow of an inter-laboratory comparison and the specific experimental workflow for the analysis of this compound.
Navigating the Synthesis of 3,3,5,5-Tetramethylhexanoic Acid: A Comparative Guide to Environmental Impact
For researchers, scientists, and professionals in drug development, the synthesis of specialized chemical compounds like 3,3,5,5-tetramethylhexanoic acid presents a critical intersection of efficiency and environmental responsibility. This guide provides a comparative analysis of the traditional Koch-Haaf synthesis route and greener alternatives, offering insights into their respective environmental impacts through quantitative data, detailed experimental protocols, and process visualizations.
The industrial production of highly branched tertiary carboxylic acids, such as this compound, has historically relied on the robust and high-yielding Koch-Haaf reaction. However, this method's reliance on harsh chemicals and demanding conditions raises significant environmental concerns. In response, the principles of green chemistry are driving the exploration of alternative synthetic pathways that offer a reduced environmental footprint without compromising product yield and purity.
This guide will delve into a direct comparison of the following synthetic routes:
-
Traditional Method: The Koch-Haaf reaction, a cornerstone of industrial organic synthesis.
-
Greener Alternative 1: Catalytic oxidation of the corresponding primary alcohol, 3,3,5,5-tetramethylhexanol.
-
Greener Alternative 2: A two-step approach involving the methoxycarbonylation of diisobutylene followed by hydrolysis.
Quantitative Comparison of Synthesis Routes
The environmental and efficiency metrics of each synthetic pathway are summarized below. Data for the Koch-Haaf reaction and the catalytic oxidation of the corresponding alcohol are based on established industrial practices and patent literature for structurally similar compounds. The data for the methoxycarbonylation route is derived from recent academic publications.
| Metric | Koch-Haaf Reaction | Catalytic Oxidation of Alcohol | Methoxycarbonylation + Hydrolysis |
| Starting Material | Diisobutylene, Carbon Monoxide | 3,3,5,5-Tetramethylhexanol | Diisobutylene, Carbon Monoxide, Methanol |
| Key Reagents | Strong acids (e.g., H₂SO₄, HF), High-pressure CO | Oxidant (e.g., Air, H₂O₂), Catalyst (e.g., Mn salt) | Cobalt catalyst, High-pressure CO |
| Typical Yield | > 90% | ~95% (for similar compounds) | ~88% (ester) |
| Primary Waste Stream | Acidic waste, unreacted CO | Water, spent catalyst | Catalyst residue, methanol from hydrolysis |
| Energy Consumption | High (due to high pressure and temperature) | Moderate (lower temperature and pressure) | High (due to high pressure and temperature) |
| Safety Concerns | Handling of high-pressure CO and corrosive acids | Use of oxidants | Handling of high-pressure CO and flammable methanol |
Experimental Protocols
Koch-Haaf Synthesis of this compound
This protocol is based on the general principles of the Koch-Haaf reaction for tertiary carboxylic acids.
Materials:
-
Diisobutylene
-
Carbon Monoxide (high pressure)
-
Concentrated Sulfuric Acid (96-98%)
-
Ice-water bath
-
High-pressure reactor (autoclave)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
The high-pressure reactor is charged with chilled concentrated sulfuric acid.
-
Diisobutylene is slowly added to the stirred and cooled acid, maintaining a low temperature to control the exothermic reaction.
-
The reactor is sealed and pressurized with carbon monoxide to the desired pressure (typically 50-100 atm).
-
The reaction mixture is heated to the target temperature (e.g., 50-80 °C) and stirred for several hours until the uptake of carbon monoxide ceases.
-
After cooling and depressurization, the reaction mixture is carefully poured onto crushed ice.
-
The resulting aqueous layer is extracted with an organic solvent.
-
The organic extracts are combined, washed with water, and then treated with a sodium hydroxide solution to form the sodium salt of the carboxylic acid.
-
The aqueous layer containing the salt is separated and acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The crude acid is then filtered, washed with cold water, and purified by distillation or recrystallization.
Greener Alternative: Catalytic Oxidation of 3,3,5,5-Tetramethylhexanol
This protocol is adapted from a patented process for the synthesis of the closely related 3,5,5-trimethylhexanoic acid[1].
Materials:
-
3,3,5,5-Tetramethylhexanol
-
Manganous acetate (catalyst)
-
Acetic acid (solvent)
-
Air or molecular oxygen
-
Sodium hydroxide solution
-
Diethyl ether (for extraction)
-
Hydrochloric acid (for acidification)
Procedure:
-
A solution of 3,3,5,5-tetramethylhexanol in acetic acid is prepared in a suitable reactor.
-
A catalytic amount of manganous acetate is added to the solution.
-
Air or molecular oxygen is bubbled through the stirred reaction mixture at a controlled temperature (e.g., 20-75 °C).
-
The reaction is monitored until the starting alcohol is consumed.
-
The reaction mixture is then distilled to remove the acetic acid.
-
The residue is treated with an aqueous alkali solution (e.g., sodium hydroxide) and extracted with ether to remove any unreacted starting material.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the this compound.
-
The product is then isolated by filtration and purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and a greener synthetic route.
Caption: Workflow of the traditional Koch-Haaf synthesis.
Caption: Workflow of the greener catalytic oxidation route.
Discussion and Future Outlook
The traditional Koch-Haaf reaction, while efficient, presents considerable environmental challenges primarily due to the use of strong, corrosive acids and high-pressure carbon monoxide. The resulting acidic waste streams require significant treatment before disposal.
In contrast, the catalytic oxidation of 3,3,5,5-tetramethylhexanol offers a more environmentally benign alternative. The use of air as the oxidant and a recyclable catalyst significantly reduces the generation of hazardous waste, with water being the primary byproduct. While this route requires the prior synthesis of the starting alcohol, the overall process can be designed to be more sustainable.
The methoxycarbonylation of diisobutylene presents another promising green alternative. Although it also utilizes high-pressure carbon monoxide, the use of a recyclable catalyst and the potential for milder reaction conditions in the future could lessen its environmental impact. The subsequent hydrolysis of the resulting ester is a relatively clean process.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including scalability, cost-effectiveness, and the specific environmental and safety regulations of their institution. However, the clear trend is towards the adoption of greener methodologies. Future research will likely focus on developing even more efficient and selective catalysts for the oxidation and carbonylation reactions, potentially operating under milder conditions and utilizing renewable feedstocks. The ultimate goal is to develop a synthesis for this compound that is not only economically viable but also environmentally sustainable in the long term.
References
Safety Operating Guide
Navigating the Disposal of 3,3,5,5-tetramethylhexanoic Acid in a Laboratory Setting
The proper disposal of laboratory chemicals is a critical component of a safe and compliant research environment. For organic compounds such as 3,3,5,5-tetramethylhexanoic acid, a structured approach to waste management is essential to mitigate risks to personnel and the environment. This guide provides a procedural framework for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
In the event of a spill, the area should be evacuated and ventilated. Small spills can be absorbed with an inert material such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected into a sealed, properly labeled container for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste.
For Small Quantities (e.g., less than 100 mL of a dilute solution):
-
Neutralization: Slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste while stirring. The process should be performed in a large container to accommodate any potential foaming or heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Final pH Adjustment: Continue to add the base until the pH of the solution is between 6.0 and 8.0.
-
Drain Disposal: Once neutralized, the solution may be suitable for drain disposal with a copious amount of running water, in accordance with local regulations. Always confirm with your institution's EHS guidelines before disposing of any chemical waste down the drain.
For Large Quantities or Concentrated Waste:
-
Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound in the laboratory. Collect the waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any applicable hazard pictograms.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, until it can be collected by your institution's hazardous waste management service.[1]
-
Professional Disposal: The collected waste should be disposed of through a licensed chemical incinerator, potentially equipped with an afterburner and scrubber system, in accordance with all federal, state, and local regulations.
Summary of Safety and Disposal Data
The following table summarizes key data based on the analysis of 3,5,5-trimethylhexanoic acid as a surrogate.
| Parameter | Information | Source |
| Primary Hazards | Skin irritation, serious eye irritation, respiratory irritation.[1][2][3] | SDS for 3,5,5-trimethylhexanoic acid |
| Incompatible Materials | Strong oxidizing agents.[1] | SDS for 3,5,5-trimethylhexanoic acid |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | General Laboratory Safety Guidelines |
| Small Spill Cleanup | Absorb with inert material (vermiculite, sand), collect in a sealed container for disposal. | General Laboratory Safety Guidelines |
| Disposal of Small Quantities | Neutralize with a base to a pH of 6-8, then dispose of down the drain with copious amounts of water (subject to institutional approval). | General Chemical Waste Guidelines |
| Disposal of Large Quantities | Collect in a labeled, sealed container for professional disposal via chemical incineration. | SDS for 3,5,5-trimethylhexanoic acid |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,3,5,5-tetramethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,3,5,5-tetramethylhexanoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment:
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[1][2] | Required at all times to protect eyes from splashes. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Required for all handling. While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to organic acids.[4][5] Always inspect gloves for integrity before use and replace them immediately if contaminated. For prolonged contact, consider thicker gauge gloves. |
| Body Protection | Flame-resistant lab coat. | Required for all handling. Provides a barrier against chemical splashes.[1][2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Use in a well-ventilated area or a chemical fume hood. [1][2] A respirator is necessary if ventilation is inadequate or if aerosols are generated. |
| Foot Protection | Closed-toe shoes. | Required in all laboratory areas. Protects feet from spills and falling objects. |
Detailed Operational Plan
Follow these step-by-step procedures for the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[1][2][6]
-
Ensure the container is tightly closed when not in use.[1][2]
-
Store below eye level to minimize the risk of spills and splashes to the face.[7]
Handling and Use:
-
Work Area Preparation: Conduct all work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Assembling PPE: Before handling, don all required PPE as specified in the table above.
-
Dispensing: When transferring or dispensing the acid, use appropriate tools (e.g., a pipette with a bulb or a funnel) to avoid splashes. Always add acid to water, never the other way around, if dilution is necessary.[2][6]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[2] Decontaminate all work surfaces and equipment.
Spill Response:
-
Small Spills: For a small spill, absorb the acid with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable, labeled container for disposal. Ventilate the area of the spill.
-
Large Spills: For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Designated Waste Container: Collect all waste containing this compound, including contaminated spill cleanup materials and disposable PPE, in a designated and clearly labeled hazardous waste container.[8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] List all components if it is a mixed waste stream.[5]
-
Container Type: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[8] Do not use metal containers.[8]
-
Segregation: As a non-halogenated organic acid, it should be collected in a waste stream designated for such chemicals.[5] Do not mix with incompatible waste types such as bases, oxidizing agents, or halogenated organic compounds.[1][3]
Waste Storage and Disposal:
-
Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[1] This area should be secure and away from general laboratory traffic.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[2] Do not dispose of this chemical down the drain.[2]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of handling and disposal for this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. bucknell.edu [bucknell.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. nipissingu.ca [nipissingu.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
